Prednisolone-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,8,9,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,14D,18D |
InChI Key |
OIGNJSKKLXVSLS-MVYDBMNESA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@]3([C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])O)[2H])[2H])([2H])[2H])C |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Prednisolone-d8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Prednisolone-d8, a deuterated analog of the widely used corticosteroid, Prednisolone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
Introduction
Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its deuterated form, this compound, serves as an invaluable tool in analytical and metabolic research. The substitution of hydrogen atoms with deuterium isotopes creates a molecule with a higher mass, allowing it to be distinguished from the endogenous or administered non-labeled drug by mass spectrometry. This property makes this compound an ideal internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in pharmacokinetic and drug metabolism studies.
Chemical Structure and Physicochemical Properties
The structural integrity of Prednisolone is maintained in its deuterated analog, with the only difference being the isotopic substitution at specific positions.
Chemical Structure of Prednisolone:
Prednisolone is a pregnane steroid with the systematic IUPAC name (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one.
Chemical Structure of this compound:
The deuterated form, this compound, has the systematic IUPAC name (8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,8,9,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one[1]. The eight deuterium atoms are strategically placed on the steroid backbone.
The key physicochemical properties of Prednisolone and this compound are summarized in the table below for easy comparison.
| Property | Prednisolone | This compound |
| Molecular Formula | C₂₁H₂₈O₅ | C₂₁H₂₀D₈O₅[2] |
| Molecular Weight | 360.44 g/mol | 368.49 g/mol [2] |
| Monoisotopic Mass | 360.1937 g/mol | 368.2439 g/mol |
| Appearance | White to practically white, odorless, crystalline powder | Solid at room temperature[3] |
| Melting Point | ~235 °C (with decomposition) | Not explicitly available |
| Solubility | Very slightly soluble in water; soluble in ethanol, methanol, and DMSO | Soluble in DMSO[2] |
| LogP | 1.6 | 1.6[1] |
Spectroscopic Properties
The primary analytical techniques for characterizing Prednisolone and its deuterated analog are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy:
¹H and ¹³C NMR are fundamental for confirming the structure of Prednisolone. The ¹H NMR spectrum of Prednisolone shows characteristic signals for the steroid backbone and its functional groups[4][5]. For this compound, the ¹H NMR spectrum would exhibit the absence of signals at the deuterated positions, providing definitive evidence of isotopic labeling.
Mass Spectrometry:
Mass spectrometry is crucial for identifying and quantifying Prednisolone and this compound. In mass spectrometric analysis, this compound serves as an excellent internal standard due to its similar ionization efficiency and chromatographic behavior to Prednisolone, while being clearly distinguishable by its higher mass-to-charge ratio (m/z)[6].
Synthesis
Prednisolone Synthesis:
The synthesis of Prednisolone can be achieved through various routes, often involving the microbiological dehydrogenation of hydrocortisone or a multi-step chemical synthesis from other steroid precursors[7][8][9].
This compound Synthesis:
The synthesis of this compound is a more specialized process that involves introducing deuterium atoms at specific positions of the Prednisolone molecule or a precursor. This is typically achieved through methods such as acid- or base-catalyzed hydrogen-deuterium exchange reactions or by using deuterated reagents in specific synthetic steps. While detailed proprietary methods for the synthesis of commercially available this compound are not publicly disclosed, the general principles of isotopic labeling are applied.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Studies:
This compound is essential for accurately determining the pharmacokinetic profile of Prednisolone in biological matrices such as plasma, serum, and urine[6][10][11][12][13]. By adding a known amount of this compound to the sample at an early stage of processing, any variations in sample extraction, handling, and instrument response can be normalized, leading to highly reliable quantification of the non-labeled drug.
Metabolism Studies:
In drug metabolism studies, this compound can be used to differentiate between the administered drug and its metabolites. It can also be used to investigate the metabolic pathways of Prednisolone without interference from endogenous levels of the compound.
Experimental Protocols
Quantification of Prednisolone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a typical experimental protocol for the analysis of Prednisolone in human plasma.
Materials and Reagents:
-
Prednisolone analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Caption: Experimental workflow for the quantification of Prednisolone.
Procedure:
-
Preparation of Standards and Quality Controls: Prepare stock solutions of Prednisolone and this compound in a suitable organic solvent (e.g., methanol). From these, prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of Prednisolone into blank human plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in positive electrospray ionization mode (ESI+).
-
Monitor the multiple reaction monitoring (MRM) transitions for Prednisolone (e.g., m/z 361.2 → 147.1) and this compound (e.g., m/z 369.2 → 152.1).
-
-
Data Analysis:
-
Integrate the peak areas for both Prednisolone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Prednisolone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway
Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs)[14][15].
Caption: Glucocorticoid receptor signaling pathway of Prednisolone.
Upon binding, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes[14][15]. This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, ultimately resulting in the therapeutic effects of Prednisolone.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals. Its use as an internal standard in bioanalytical assays provides the necessary accuracy and precision for reliable pharmacokinetic and metabolism studies. A thorough understanding of its chemical structure, properties, and applications is crucial for its effective implementation in a laboratory setting. This guide provides a foundational understanding to aid in the design and execution of studies involving Prednisolone and its deuterated analog.
References
- 1. This compound | C21H28O5 | CID 162641811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prednisolone(50-24-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Prednisolone Pharmacokinetics and Pharmacodynamics in Relation to Sex and Race - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose dependent pharmacokinetics of prednisone and prednisolone in man | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
Synthesis and Isotopic Labeling of Prednisolone-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Prednisolone-d8, a crucial internal standard for pharmacokinetic and metabolic studies of the widely used corticosteroid, prednisolone. This document details a plausible synthetic route, including experimental protocols, based on established methods for deuterating structurally related steroids. Furthermore, it outlines the analytical techniques for purification and characterization, and presents expected quantitative data in a structured format. The guide also includes a workflow diagram illustrating the use of this compound in bioanalytical applications.
Introduction
Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. To accurately quantify its concentration in biological matrices during drug development and clinical studies, a stable isotope-labeled internal standard is indispensable. This compound, where eight hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its similar physicochemical properties to the unlabeled drug and its distinct mass difference. This guide details a feasible multi-step synthesis for this compound, starting from the readily available precursor, prednisone.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves a three-stage process:
-
Protection of the C17 Dihydroxyacetone Side Chain: To prevent unwanted side reactions, the dihydroxyacetone side chain of the starting material, prednisone, is first protected.
-
Hydrogen-Deuterium Exchange: Deuterium atoms are introduced at specific positions through a base-catalyzed hydrogen-deuterium exchange reaction.
-
Reductive Deuteration and Deprotection: The 11-keto group is reduced to a hydroxyl group using a deuterated reducing agent, followed by the removal of the protecting group to yield this compound.
Experimental Protocols
2.1.1. Stage 1: Protection of the C17 Dihydroxyacetone Side Chain of Prednisone
This step aims to protect the reactive dihydroxyacetone side chain of prednisone to prevent its degradation or undesired reactions in the subsequent steps.
-
Materials:
-
Prednisone
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene (solvent)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A mixture of prednisone, a molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected prednisone derivative (Prednisone-BMD).
-
2.1.2. Stage 2: Hydrogen-Deuterium Exchange
This crucial step introduces deuterium atoms at enolizable positions of the steroid backbone.
-
Materials:
-
Prednisone-BMD (from Stage 1)
-
Sodium deuteroxide (NaOD) in deuterated methanol (MeOD) (e.g., 6.5% w/v)
-
Deuterium oxide (D₂O)
-
Ammonium chloride solution (aqueous)
-
-
Procedure:
-
Prednisone-BMD is dissolved in a solution of sodium deuteroxide in deuterated methanol.
-
The mixture is stirred at room temperature for a specified period to allow for hydrogen-deuterium exchange at positions C2, C4, C6, and C9.
-
The reaction is quenched by the addition of D₂O and neutralized with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the deuterated intermediate.
-
2.1.3. Stage 3: Reductive Deuteration and Deprotection
The final stage involves the stereospecific reduction of the C11-ketone and the removal of the protecting group to yield this compound.
-
Materials:
-
Deuterated intermediate (from Stage 2)
-
Sodium borodeuteride (NaBD₄)
-
Methanol-d4 (CD₃OD)
-
Acetic acid
-
Water
-
-
Procedure:
-
The deuterated intermediate is dissolved in deuterated methanol.
-
The solution is cooled in an ice bath, and sodium borodeuteride is added portion-wise. The use of NaBD₄ introduces a deuterium atom at the C11 position.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the careful addition of acetic acid.
-
For deprotection, water and a catalytic amount of a strong acid (e.g., hydrochloric acid) are added, and the mixture is stirred at room temperature until the bismethylenedioxy (BMD) group is cleaved.
-
The product, this compound, is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Expected Yield (%) |
| 1 | Protection | Prednisone | Ethylene glycol, p-TsOH | Benzene | 90-95 |
| 2 | H-D Exchange | Prednisone-BMD | NaOD in MeOD | MeOD | 85-90 |
| 3 | Reductive Deuteration & Deprotection | Deuterated Intermediate | NaBD₄, HCl | CD₃OD, H₂O | 70-80 |
Table 2: Characterization Data for this compound
| Parameter | Method | Expected Value |
| Molecular Formula | - | C₂₁H₂₀D₈O₅ |
| Molecular Weight | Mass Spectrometry | 368.49 g/mol |
| Isotopic Purity | Mass Spectrometry | > 98% (d8) |
| Chemical Purity | HPLC | > 99% |
| ¹H NMR | NMR Spectroscopy | Consistent with the deuterated structure, showing the absence of signals at deuterated positions. |
| ¹³C NMR | NMR Spectroscopy | Consistent with the prednisolone backbone structure. |
| Mass Spectrum (ESI+) | LC-MS | m/z [M+H]⁺ ≈ 369.25 |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic workflow and the general application of this compound in bioanalytical methods.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for bioanalysis using this compound.
Conclusion
This technical guide outlines a robust and feasible approach for the synthesis and isotopic labeling of this compound. The detailed experimental protocols, based on established chemical transformations for similar steroid molecules, provide a solid foundation for researchers to produce this essential internal standard. The provided data tables and workflow diagrams serve as valuable resources for the planning and execution of studies requiring the accurate quantification of prednisolone. The successful synthesis of this compound is a critical step in advancing the research and development of prednisolone-based therapeutics.
A Technical Guide to the Physical Characteristics of Prednisolone-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Prednisolone-d8. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated standards in their analytical and clinical studies. This document summarizes key quantitative data in structured tables, outlines generalized experimental protocols for characterization, and includes visualizations to illustrate molecular relationships and analytical workflows.
Introduction
This compound is the deuterated analog of Prednisolone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant properties.[1] Deuterium-labeled compounds, such as this compound, are crucial as internal standards in quantitative bioanalytical assays, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the unlabeled endogenous or administered drug, while maintaining nearly identical physicochemical properties and chromatographic retention times. This ensures accurate and precise quantification in complex biological matrices.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below, with a comparison to its non-deuterated counterpart, Prednisolone.
General Properties
| Property | This compound | Prednisolone |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,8,9,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one[3] | (11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione[4] |
| Synonyms | Metacortandralone-d8, Delta F-d8, Hydrocortisone-d8[5][6] | Δ¹-Cortisol, 1,2-Dehydrocortisol[7] |
| Appearance | White to Off-White Solid[8] | Crystalline Solid[9] |
Molecular and Isotopic Properties
| Property | This compound | Prednisolone |
| Molecular Formula | C₂₁H₂₀D₈O₅[5][6][10][11] | C₂₁H₂₈O₅[3][7] |
| Molecular Weight | 368.49 g/mol [5][10][11] | 360.44 g/mol [7][12] |
| Exact Mass | 368.24388796 Da[3] | 360.193674 Da |
| Isotopic Purity | Typically ≥98 atom % D[13] | Not Applicable |
Physicochemical Data
| Property | This compound | Prednisolone |
| Melting Point | 209-213°C[8] | Approximately 235°C (with decomposition)[12][14] |
| Solubility | Soluble in DMSO.[11] | Very slightly soluble in water; soluble in DMSO, ethanol, and dimethylformamide.[9][15] |
| Storage Temperature | Recommended: -20°C for long-term storage.[10] | Room temperature for stable formulations.[16] |
Molecular Structure and Deuteration
The structural relationship between Prednisolone and its deuterated analog is fundamental to its application. The following diagram illustrates this relationship, highlighting the positions of deuterium substitution.
Experimental Protocols for Characterization
Detailed, substance-specific experimental protocols for this compound are proprietary to the manufacturers. However, a generalized workflow for the characterization of a deuterated standard involves several key analytical techniques.
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the physical and chemical characterization of a deuterated compound like this compound.
Methodological Descriptions
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact mass of this compound, verifying the incorporation of eight deuterium atoms. The isotopic distribution pattern is analyzed to determine the isotopic purity, ensuring a low abundance of partially deuterated or non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the overall chemical structure. The absence of signals at specific positions in the ¹H NMR spectrum, compared to the spectrum of unlabeled Prednisolone, confirms the locations of deuterium substitution. ²H NMR can also be used to directly observe the deuterium signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to assess the chemical purity of the substance. This technique separates this compound from any potential impurities, and the peak area percentage is used to quantify its purity, which is typically expected to be greater than 98%.
-
Melting Point Determination: The melting point is a key physical property that also serves as an indicator of purity. A sharp melting point range is indicative of a high-purity substance. For this compound, the melting point is reported to be in the range of 209-213°C.[8]
-
Solubility Assessment: The solubility of this compound is determined in various solvents to provide guidance for its preparation in stock solutions and for use in different experimental settings. It is noted to be soluble in DMSO.[11]
Stability and Storage
Proper storage is critical to maintain the integrity of this compound. It is recommended to store the solid material at -20°C for long-term stability.[10] Stock solutions prepared in solvents like DMSO should also be stored at low temperatures (-20°C or -80°C) and used within a specified period to avoid degradation. It is advisable to avoid repeated freeze-thaw cycles.[10]
Conclusion
This compound is a well-characterized deuterated steroid that serves as an indispensable tool for the accurate quantification of Prednisolone in biological samples. Its physical characteristics, including molecular weight, melting point, and solubility, are well-defined. While specific, detailed experimental protocols are proprietary, the generalized methodologies outlined in this guide provide a robust framework for the characterization and quality control of this and other deuterated standards. Adherence to recommended storage conditions is essential to ensure the long-term stability and reliability of this critical analytical reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSpace [repositori.upf.edu]
- 3. This compound | C21H28O5 | CID 162641811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prednisolone - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. BioOrganics [bioorganics.biz]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. This compound [m.chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound (prednisolone d8) | Endogenous Metabolite | | Invivochem [invivochem.com]
- 11. This compound - Immunomart [immunomart.org]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. 可的松2,2,4,6,6,9,12,12-d 8 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 14. 50-24-8・Prednisolone・165-11491・161-11493[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. fip.org [fip.org]
- 16. Stability of prednisone tablets submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Suppliers of Prednisolone-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of Prednisolone-d8, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. This document outlines key technical data for supplier selection, details experimental protocols for its application, and presents logical workflows to aid in the procurement process.
Introduction to this compound
This compound is a stable isotope-labeled version of Prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated standards like this compound are indispensable. They serve as internal standards to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results. The selection of a high-quality this compound standard is a critical first step in the development of robust bioanalytical methods.
Commercial Supplier Data for this compound
The following table summarizes the technical specifications for this compound available from various commercial suppliers. This data has been compiled from publicly available information on supplier websites and product data sheets. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.
| Supplier | Catalog Number | Purity | Isotopic Purity / Enrichment | Available Quantities |
| LGC Standards | TRC-P703795 | >95% (HPLC)[1] | Not specified | 1 mg, 10 mg |
| MedchemExpress | HY-17463S | >98% | Not specified | 1 mg, 5 mg, 10 mg |
| MuseChem | S000836 | ≥95%[2] | Not specified | Inquire for details |
| InvivoChem | V79686 | ≥98% | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Pharmaffiliates | PA STI 074590[3] | Not specified | Not specified | Inquire for details[3] |
| Cayman Chemical | 35162 (Prednisolone-d7) | ≥99% deuterated forms (d1-d7)[4] | ≥99% for d7[4] | 100 µg, 1 mg |
| Santa Cruz Biotechnology | sc-213749 | Not specified | Not specified | 1 mg, 5 mg |
Note: Isotopic purity or enrichment is a critical parameter that is not always readily available on supplier websites. It is strongly recommended to contact suppliers directly or consult the Certificate of Analysis to obtain this information. Cayman Chemical provides detailed isotopic purity for their Prednisolone-d7 product.
Experimental Protocols: Utilizing this compound in LC-MS/MS Analysis
This compound is primarily used as an internal standard (IS) for the quantification of Prednisolone in biological matrices. Below are detailed methodologies adapted from established research protocols.
Sample Preparation for Plasma or Serum Analysis
This protocol outlines a typical protein precipitation method for the extraction of Prednisolone from plasma or serum samples.
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration, e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters for the LC-MS/MS analysis of Prednisolone and this compound. Optimization will be required for specific instrumentation and applications.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from 10% B to 90% B over several minutes is a common starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Mass Transitions (MRM):
-
Prednisolone: The precursor ion is [M+H]+ at m/z 361.2. Common product ions are m/z 343.2 and 147.1.
-
This compound: The precursor ion is [M+H]+ at m/z 369.2. The corresponding product ions would be shifted by the mass of the deuterium atoms (e.g., m/z 351.2 and 152.1, to be confirmed by infusion).
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows relevant to the use of this compound.
Conclusion
The selection of a reliable commercial supplier for this compound is a foundational step for any research requiring accurate quantification of Prednisolone. This guide provides the necessary technical information to aid in this process, from a comparative overview of available suppliers to detailed experimental protocols. By carefully considering the data presented and following the outlined workflows, researchers can confidently procure high-quality this compound and develop robust and reliable bioanalytical methods for their drug development and research endeavors.
References
Prednisolone-d8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Prednisolone-d8. The information presented herein is crucial for ensuring the integrity and accuracy of research and analytical applications involving this deuterated steroid. The stability of this compound is paramount for its use as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analyses.
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended guidelines is critical to prevent degradation and ensure the longevity of the compound. The following tables summarize the recommended storage conditions for this compound in both solid and solution forms, based on information from various suppliers.
Table 1: Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Duration |
| Temperature | -20°C | 3 years |
| 4°C | 2 years | |
| Light | Protect from light | Long-term |
| Atmosphere | Store in a dry, well-ventilated place | Long-term |
Table 2: Storage Conditions for this compound in Solution
| Solvent | Temperature | Duration |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For solutions, it is advisable to prepare fresh solutions for optimal results. If storage is necessary, use airtight containers and protect from light.
Stability Profile and Potential Degradation Pathways
While specific long-term stability studies on this compound are not extensively published, the degradation pathways can be inferred from forced degradation studies conducted on its non-deuterated analog, prednisolone. These studies provide valuable insights into the potential chemical instabilities of the molecule under various stress conditions.
Prednisolone has been shown to be susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions[1]. The primary degradation pathways involve hydrolysis, oxidation, and rearrangement of the steroid structure.
Key Degradation Pathways:
-
Hydrolysis: Under acidic and alkaline conditions, the ester linkage at C21 is susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acid. Alkaline conditions, in particular, have been shown to cause significant degradation[1].
-
Oxidation: The dihydroxyacetone side chain at C17 is a primary site for oxidative degradation. Exposure to oxidizing agents can lead to the formation of various oxidation products.
-
Dehydration: Under acidic conditions, dehydration can occur, leading to the formation of additional double bonds in the steroid ring system.
-
Isomerization: Epimerization at chiral centers can also occur under certain conditions.
It is important to note that as a deuterated compound, this compound may also be susceptible to deuterium-hydrogen exchange, particularly at positions adjacent to carbonyl groups or in the presence of strong acids or bases. However, the carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down certain degradation reactions[2].
The following diagram illustrates the inferred degradation pathways of this compound based on the known degradation of prednisolone.
Caption: Inferred degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
To assess the stability of this compound and develop stability-indicating analytical methods, forced degradation studies are essential. The following section outlines a general experimental workflow for conducting such studies, based on protocols used for prednisolone[1][3].
Forced Degradation Study Protocol
A typical forced degradation study involves subjecting a solution of this compound to various stress conditions to induce degradation.
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study of this compound.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.
Table 3: Example of a Stability-Indicating HPLC Method for Prednisolone
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water or buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or MS detection |
| Column Temperature | 25-30°C |
This is an exemplary method and may require optimization for the specific separation of this compound and its unique degradation products.
Conclusion
The stability of this compound is a critical factor for its reliable use in research and regulated environments. Proper storage, particularly protection from light and elevated temperatures, is essential to minimize degradation. While specific stability data for the deuterated form is limited, the known degradation pathways of prednisolone provide a robust framework for understanding its potential instabilities. The implementation of forced degradation studies and the use of validated stability-indicating analytical methods are imperative for ensuring the quality and integrity of this compound in its applications. Researchers and drug development professionals should adhere to the storage guidelines and consider the potential for degradation when designing experiments and interpreting data.
References
- 1. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
The Role of Prednisolone-d8 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for this purpose, offering high sensitivity and selectivity.[1][2] The reliability of LC-MS/MS data, however, is critically dependent on the use of appropriate internal standards to correct for variability throughout the analytical process. Stable isotopically labeled (SIL) internal standards are widely considered the most suitable choice for these applications.[3][4] This technical guide provides an in-depth exploration of the mechanism and application of prednisolone-d8, a deuterated analog of prednisolone, as an internal standard in quantitative bioanalysis.
Core Principle: The "Ideal" Internal Standard
An internal standard (IS) is a compound with a chemical structure and physicochemical properties closely resembling the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The fundamental principle behind its use is that the IS experiences the same procedural variations as the analyte, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variability.[4][5] By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to more accurate and precise quantification.
This compound serves as an exemplary internal standard for the quantification of prednisolone. As a deuterated analog, it shares nearly identical chemical and physical characteristics with prednisolone.[3] This includes aspects like polarity, pKa, and protein binding. Consequently, it co-elutes with prednisolone during chromatography and exhibits similar behavior during sample extraction and ionization in the mass spectrometer.[5] The key difference lies in its mass-to-charge ratio (m/z), which is higher than that of prednisolone due to the incorporation of eight deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures that any variations in the analytical process affect both compounds proportionally.
Mechanism of Action of this compound as an Internal Standard
The utility of this compound as an internal standard is rooted in its ability to mimic the behavior of prednisolone throughout the entire analytical workflow, from sample preparation to detection.
1. Sample Preparation: During extraction procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), any loss of the analyte due to incomplete recovery will be mirrored by a proportional loss of the internal standard.[6][7]
2. Chromatographic Separation: In liquid chromatography, this compound co-elutes with prednisolone, meaning they have nearly identical retention times.[1][8] This is crucial because matrix effects, which are often caused by co-eluting endogenous components from the biological matrix, will impact both the analyte and the internal standard simultaneously and to a similar extent.[6]
3. Mass Spectrometric Detection: In the ion source of the mass spectrometer, both prednisolone and this compound are ionized. Any suppression or enhancement of the ionization efficiency caused by the sample matrix will affect both molecules similarly.[5] The mass spectrometer is programmed to detect specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard. The ratio of their peak areas is then used for quantification.
The following diagram illustrates the logical relationship of using an internal standard to correct for analytical variability.
Caption: Principle of internal standard correction in bioanalysis.
Quantitative Data
The following table summarizes key quantitative parameters for the use of this compound as an internal standard in the analysis of prednisolone.
| Parameter | Prednisolone (Analyte) | This compound (Internal Standard) | Reference |
| Molecular Weight | ~360.4 g/mol | ~368.5 g/mol | [9] |
| Precursor Ion (m/z) | 361.2 | 367.2 | [1] |
| Product Ions (m/z) | 343.0, 146.9 | 349.0, 149.9 | [1] |
| Retention Time | 1.6 min (example) | 1.6 min (example) | [1] |
| Linearity Range | 62.5 - 750 µg/L | N/A | [1] |
| Lower Limit of Quantification (LLOQ) | 30 µg/L | N/A | [1] |
Experimental Protocols
A generalized experimental protocol for the quantification of prednisolone in a biological matrix (e.g., serum or plasma) using this compound as an internal standard is outlined below. This protocol is a composite of common practices and should be optimized for specific applications.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 2.5 mL of the biological sample, add a known amount of this compound internal standard solution.[6]
-
Add 1.5 mL of a suitable buffer (e.g., 0.2 M phosphate buffer).[6]
-
For conjugated prednisolone, enzymatic hydrolysis (e.g., with β-glucuronidase) may be required.[6][10]
-
Adjust the pH of the sample to ~9.6 with a carbonate buffer.[6]
-
Add 5 mL of an organic extraction solvent (e.g., tertiary-butyl methyl ether).[6]
-
Vortex the mixture for approximately 20 minutes to ensure thorough mixing and extraction.[6]
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[6][10]
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.[6]
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity UPLC BEH C18, 100 mm x 1 mm, 1.7 µm).[1][6]
-
Mobile Phase A: 0.2% formic acid in water.[6]
-
Mobile Phase B: 0.2% formic acid in 90% acetonitrile.[6]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Gradient: A gradient elution is typically employed to achieve optimal separation of the analyte from matrix components.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both prednisolone and this compound.
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated, and the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the calibrators to generate a calibration curve. The concentration of prednisolone in the unknown samples is then determined from this curve.
The following diagram outlines a typical experimental workflow for a bioanalytical method using an internal standard.
Caption: Bioanalytical experimental workflow.
Signaling Pathway of Prednisolone
To provide context for the analyte being measured, a simplified diagram of the genomic signaling pathway of prednisolone is presented. Prednisone is a prodrug that is converted to the active prednisolone in the liver.[11] Prednisolone, a synthetic glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[11][12][13] This complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, leading to the transactivation or transrepression of target genes.[12] This modulation of gene expression results in the anti-inflammatory and immunosuppressive effects of the drug.[12][13]
Caption: Simplified genomic signaling pathway of prednisolone.
Conclusion
This compound is an indispensable tool in the bioanalytical scientist's repertoire for the accurate and precise quantification of prednisolone. Its mechanism as an internal standard relies on its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variations inherent in the analytical process. The use of deuterated internal standards like this compound is a cornerstone of robust and reliable LC-MS/MS-based bioanalysis, ensuring the integrity of data in drug development, therapeutic drug monitoring, and clinical research.
References
- 1. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. texilajournal.com [texilajournal.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. synnovis.co.uk [synnovis.co.uk]
- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 9. This compound | C21H28O5 | CID 162641811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DSpace [repositori.upf.edu]
- 11. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 12. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
Delving into Deuterium: A Technical Guide to Deuterium-Labeled Standards in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern scientific inquiry, particularly within pharmaceutical development and metabolic research, the quest for precision and clarity is paramount. Deuterium-labeled standards have emerged as an indispensable tool, offering a nuanced yet powerful approach to understanding complex biological systems. This in-depth technical guide explores the core principles of deuterium labeling, its practical applications, and the detailed methodologies that underpin its use. By replacing hydrogen with its heavier, stable isotope, deuterium, researchers can unlock a wealth of information about a molecule's journey through a biological system, leading to safer, more effective therapeutics and a deeper understanding of metabolic pathways.
The Foundation: Understanding the Deuterium Isotope Effect
The substitution of hydrogen (¹H) with deuterium (²H or D) introduces a subtle but significant change in the mass of a molecule without altering its fundamental chemical properties. This seemingly minor alteration gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1][2] This principle is the cornerstone of many applications of deuterium labeling in drug discovery and development.
Applications in the Pharmaceutical Lifecycle
The strategic incorporation of deuterium into molecules offers a multifaceted approach to addressing challenges throughout the drug development pipeline.
-
Internal Standards in Bioanalysis: Deuterium-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Because they are chemically identical to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for precise and accurate quantification of the target analyte in complex biological matrices like plasma or urine, correcting for variations in sample preparation and instrument response.
-
Pharmacokinetic and Metabolism (ADME) Studies: Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for determining its safety and efficacy. Deuterium labeling provides a powerful tool for these investigations. By administering a deuterated version of a drug, researchers can trace its fate in the body, identify metabolites, and accurately determine key pharmacokinetic parameters such as half-life, clearance, and bioavailability.
-
Improving Drug Efficacy and Safety: The KIE can be leveraged to intentionally slow down the metabolism of a drug.[1] By replacing hydrogen atoms at sites of metabolic attack with deuterium, the metabolic rate can be reduced, leading to a longer drug half-life, increased exposure, and potentially a reduced dosing frequency. This can also lead to a more favorable safety profile by minimizing the formation of toxic metabolites. A prime example of this is Deutetrabenazine, an FDA-approved deuterated version of tetrabenazine for the treatment of chorea associated with Huntington's disease, which exhibits a longer half-life and improved side-effect profile compared to its non-deuterated counterpart.
Quantitative Data Summary
The impact of deuterium labeling on the pharmacokinetic properties of drugs is a key area of investigation. The following tables summarize quantitative data from studies comparing deuterated and non-deuterated compounds.
Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change |
| Tetrabenazine | Half-life (t½) of total (α+β)-HTBZ metabolites (hours) | ~4.8 | ~8.6 | ~1.8 |
| AUCinf of total (α+β)-HTBZ metabolites (ng·hr/mL) | 261 | 542 | ~2.1 | |
| Cmax of total (α+β)-HTBZ metabolites (ng/mL) | 61.6 | 74.6 | ~1.2 | |
| Methadone | AUC0–8h (ng·h/mL) | 157 ± 42 | 895 ± 212 | ~5.7 |
| Cmax (ng/mL) | 102 ± 18 | 445 ± 98 | ~4.4 | |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ~0.2 |
Data for Tetrabenazine sourced from a study in healthy volunteers. HTBZ refers to dihydrotetrabenazine. Data for Methadone sourced from a study in male CD-1 mice following a single intravenous injection.[4]
Table 2: In Vitro Metabolic Stability and Kinetic Isotope Effect
| Compound | Enzyme System | Parameter | Non-Deuterated Value | Deuterated Value | KIE (kH/kD) |
| Imatinib | Human Liver Microsomes | Intrinsic Clearance (CLint) (μL/min/mg) | 10.9 | 4.5 | 2.4 |
| (R,S)-Methadone | Mouse Liver Microsomes | Vmax (nmol/min/mg) | 2.5 ± 0.4 | 1.0 ± 0.2 | 2.5 |
| Km (μM) | 148 ± 25 | 57 ± 12 | - | ||
| Intrinsic Clearance (CLint) (μL/min/mg) | 16.9 | 17.5 | ~1.0 |
KIE (Kinetic Isotope Effect) is calculated as the ratio of the rate constants (kH/kD). Data for Imatinib reflects the deactivation to the des-methyl metabolite. Data for Methadone reflects N-demethylation.
Detailed Experimental Protocols
To provide a practical understanding of the application of deuterium-labeled standards, the following sections detail the methodologies for the synthesis of a deuterated standard and its use in a quantitative bioanalytical assay.
Experimental Protocol 1: Synthesis of Deuterated Venlafaxine (Venlafaxine-d6)
This protocol describes a representative synthesis of Venlafaxine-d6, a commonly used internal standard for the quantification of the antidepressant drug Venlafaxine. The deuterium labels are introduced on the two N-methyl groups.
Materials and Reagents:
-
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
-
Deuterated formaldehyde (D₂CO, 20 wt. % solution in D₂O)
-
Deuterated formic acid (DCOOD)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (1.0 eq) in dichloromethane.
-
Reductive Amination: Add deuterated formic acid (2.5 eq) to the solution. Subsequently, add deuterated formaldehyde solution (2.5 eq) dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Venlafaxine-d6.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Experimental Protocol 2: Quantitative Analysis of Venlafaxine in Human Plasma by LC-MS/MS using Venlafaxine-d6 as an Internal Standard
This protocol outlines a typical bioanalytical method for the quantification of Venlafaxine in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Venlafaxine-d6 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Venlafaxine: Precursor ion (m/z) 278.2 → Product ion (m/z) 58.1.
-
Venlafaxine-d6: Precursor ion (m/z) 284.2 → Product ion (m/z) 64.1.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity for both the analyte and the internal standard.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Venlafaxine to Venlafaxine-d6 against the concentration of the calibration standards.
-
Determine the concentration of Venlafaxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes in drug development and metabolism. The following are examples of workflows and pathways represented in the DOT language for Graphviz.
Caption: High-level ADME workflow in drug development.
Caption: Metabolite identification using stable isotopes.
Caption: Major metabolic pathways of Venlafaxine.
Conclusion
Deuterium labeling has transcended its initial role as a simple tracer to become a sophisticated and integral strategy in modern drug discovery and development. From providing the precision required for robust bioanalytical methods to enabling the rational design of drugs with improved pharmacokinetic profiles, the applications of deuterium-labeled standards are both broad and impactful. As analytical technologies continue to advance, the strategic use of stable isotopes will undoubtedly play an even more critical role in accelerating the development of safer and more effective medicines. This guide provides a foundational understanding and practical methodologies for researchers and scientists to effectively harness the power of deuterium labeling in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Fingerprints: A Technical Guide to the Mass Spectra of Prednisolone and Prednisolone-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the mass spectra of the corticosteroid prednisolone and its deuterated analog, prednisolone-d8. Understanding the distinct mass spectral characteristics of these compounds is paramount for their accurate identification and quantification in complex biological matrices, a critical aspect of pharmaceutical research and development, clinical pharmacology, and anti-doping analysis. This guide offers detailed experimental protocols, comparative data analysis, and a visual representation of the fragmentation pathways to elucidate the structural information embedded in their mass spectra.
Core Principles: The Role of Deuterated Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards, such as this compound, are the gold standard for achieving the highest accuracy and precision.[1][2] These standards are chemically identical to the analyte of interest, in this case, prednisolone, but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium.[1][2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of using a deuterated internal standard is its ability to co-elute chromatographically with the unlabeled analyte and exhibit similar ionization efficiency and fragmentation behavior.[1][2] This intrinsic similarity allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy of quantification.[1][2]
Comparative Mass Spectral Data: Prednisolone vs. This compound
The mass spectra of prednisolone and this compound, when analyzed by techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), reveal characteristic precursor and product ions. The primary difference lies in the mass shift of the precursor ion and its corresponding fragment ions due to the presence of eight deuterium atoms in this compound.
The molecular weight of prednisolone is approximately 360.45 g/mol , resulting in a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 361.2. In contrast, this compound has a molecular weight of approximately 368.49 g/mol , yielding a protonated molecule ([M+H]⁺) at an m/z of roughly 369.2.
Upon collision-induced dissociation (CID), both molecules undergo characteristic fragmentation, primarily involving the loss of water molecules (H₂O) and other small neutral losses from the steroid backbone.
| Ion Type | Prednisolone (m/z) | This compound (m/z) | Mass Shift (Da) | Putative Neutral Loss |
| Precursor Ion | ||||
| [M+H]⁺ | 361.2 | 369.2 | +8 | - |
| Product Ions | ||||
| [M+H - H₂O]⁺ | 343.2 | 351.2 | +8 | H₂O |
| [M+H - 2H₂O]⁺ | 325.2 | Not Reported | - | 2H₂O |
| Further Fragments | 307.2 | Not Reported | - | H₂O + CO |
| 147.1 | Not Reported | - | Complex fragmentation |
Note: The m/z values presented are approximate and can vary slightly depending on the instrument and experimental conditions.
Experimental Protocols for LC-MS/MS Analysis
The following provides a representative, detailed methodology for the analysis of prednisolone and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted for urine samples but can be modified for other biological matrices like plasma or serum.
-
To 2 mL of the urine sample, add an internal standard solution containing this compound.
-
Perform enzymatic hydrolysis to cleave any conjugated metabolites by adding β-glucuronidase and incubating the mixture.
-
Adjust the pH of the sample to alkaline conditions (pH 9-10) using a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 10-15 minutes to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in a suitable solvent mixture (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of corticosteroids.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Nebulizer Gas Flow: Adjusted to optimize signal intensity.
-
-
MRM Transitions:
-
Prednisolone: 361.2 → 343.2 (quantifier), 361.2 → 307.2 (qualifier)
-
This compound: 369.2 → 351.2 (quantifier)
-
-
Collision Energy: Optimized for each transition to achieve the most abundant and stable fragment ion signal.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for prednisolone and this compound.
Conclusion
The distinct mass spectral fingerprints of prednisolone and its deuterated analog, this compound, are fundamental to their use in high-precision quantitative bioanalysis. The predictable mass shift of +8 Da for the precursor and major fragment ions of this compound provides an unambiguous means of differentiation from the endogenous and administered unlabeled drug. The detailed experimental protocols and fragmentation pathways outlined in this guide serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical and forensic toxicology, enabling the development and validation of robust and reliable analytical methods.
References
Methodological & Application
Application Note: High-Throughput Analysis of Corticosteroids in Biological Matrices using Prednisolone-d8 and LC-MS/MS
Introduction
The accurate quantification of endogenous and synthetic corticosteroids is crucial in clinical diagnostics, therapeutic drug monitoring, and anti-doping analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high selectivity, sensitivity, and ability to multiplex.[1][2] A key element for achieving reliable quantitative results with LC-MS/MS is the use of a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard is considered the most appropriate choice as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization effects, thus effectively compensating for variations during sample preparation and analysis.[3]
Prednisolone-d8, a deuterated analog of prednisolone, serves as an excellent internal standard for the quantification of a range of corticosteroids. Its structural similarity to other glucocorticoids allows it to effectively normalize analytical variability, leading to high accuracy and precision in measurement. This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of multiple corticosteroids in biological matrices, such as serum and plasma, utilizing this compound as the internal standard.
Experimental Workflow
The general workflow for the LC-MS/MS analysis of corticosteroids using an internal standard involves several key steps from sample receipt to data analysis.
Principle of Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard like this compound is fundamental to achieving accurate quantification. The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
Quantitative Performance
The presented method demonstrates excellent performance for the quantification of a variety of corticosteroids. The use of this compound as an internal standard ensures high accuracy and precision across a wide linear range.
| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | LLOQ (ng/mL) | Recovery (%) |
| Prednisolone | 2.0 - 1000 | 94.7 - 103.8 | 1.1 - 6.3 | 2.0 | ≥ 80 |
| Prednisone | 1.0 - 500 | 97.2 - 102.2 | < 15 | 1.0 | > 65 |
| Cortisol | 1.0 - 1000 | 95 - 108 | 4.5 - 10.1 | 1.0 | 60 - 84 |
| Cortisone | 1.0 - 1000 | 95 - 108 | 4.5 - 10.1 | 1.0 | 60 - 84 |
| Dexamethasone | 1.0 - 1000 | 95 - 108 | 4.5 - 10.1 | 1.0 | 60 - 84 |
| 11-deoxycortisol | 1.0 - 1000 | 95 - 108 | 4.5 - 10.1 | 1.0 | 60 - 84 |
Note: The data presented in this table is a synthesis of performance characteristics reported in various studies and may not represent the performance of a single specific assay.[1][3][4]
Detailed Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for complex biological matrices like serum and plasma, providing a clean extract.
Materials:
-
OASIS WCX (1cc, 30mg) SPE cartridges
-
Human plasma/serum samples
-
This compound internal standard working solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.5% acetic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of plasma or serum into a clean microcentrifuge tube.
-
Add a specified amount of this compound internal standard working solution to each sample, calibrator, and quality control.
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.5% acetic acid).[3]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting corticosteroids.
Materials:
-
Human plasma/serum samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of serum, add 5 µL of the internal standard working solution.[1]
-
Add 200 µL of acetonitrile for protein precipitation and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 5 minutes for liquid-liquid extraction.[1]
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[1]
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Transfer the solution to an autosampler vial for injection.
LC-MS/MS Analysis Protocol
Liquid Chromatography Conditions:
-
Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase A: Water with 0.5% acetic acid[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: Isocratic at 50:50 (A:B) or a suitable gradient for multi-analyte separation
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Prednisolone: Precursor Ion > Product Ion (specific m/z values to be optimized for the instrument used)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized for the instrument used)
-
Add transitions for other target corticosteroids as needed.
-
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of corticosteroids in biological matrices. The detailed protocols for sample preparation and analysis can be readily adapted by researchers, scientists, and drug development professionals to achieve accurate and precise results in their respective applications. The excellent quantitative performance underscores the importance of using a stable isotope-labeled internal standard for robust bioanalytical methods.
References
- 1. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Application Notes and Protocols for the Use of Prednisolone-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and ensure therapeutic efficacy and safety.[3][4] Prednisone, a prodrug, is converted in the liver to the active metabolite, prednisolone.[2][5]
Stable isotope-labeled internal standards, such as Prednisolone-d8, are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] The use of a deuterated internal standard is recommended by regulatory agencies as it closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time.[6][8][9] This minimizes analytical variability and matrix effects, leading to more accurate and precise quantification of the target analyte.[10][11]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of prednisolone.
Pharmacokinetic Parameters of Prednisolone
The pharmacokinetic profile of prednisolone can be influenced by various factors including the formulation administered, patient demographics, and disease state.[12][13] The following tables summarize key pharmacokinetic parameters of prednisolone from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Prednisolone after a Single Oral Dose (20 mg) in Healthy Bangladeshi Volunteers [1][14]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 683.00 ± 94.54 | 635.16 ± 125.57 |
| Tmax (h) | 2.27 | 2.21 |
| AUC0-12 (ng·h/mL) | 2716.54 ± 196.28 | 2780.5 ± 119.73 |
| AUC0-∞ (ng·h/mL) | 3284.36 ± 138.12 | 3317.96 ± 133.95 |
| t1/2 (h) | 3.30 | 3.16 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; SD: Standard Deviation.
Table 2: Dose-Dependent Pharmacokinetics of Intravenous Prednisolone in Healthy Male Volunteers [15]
| Dose (mg) | Systemic Plasma Clearance (mL/min/1.73 m²) |
| 5 | 111 |
| 20 | - |
| 40 | 194 |
Experimental Protocols
The following protocols are generalized from published methods for the quantification of prednisolone in biological matrices using this compound as an internal standard.[10][16][17] Researchers should validate these methods in their own laboratories.
Protocol 1: Quantification of Prednisolone in Human Urine by LC-MS/MS
1. Materials and Reagents:
-
Prednisolone and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized or HPLC grade)
-
Phosphate buffer (1M, pH 7)
-
β-glucuronidase from E. coli
-
Potassium carbonate solution (25%)
-
Ethyl acetate
2. Sample Preparation (Hydrolysis and Liquid-Liquid Extraction):
-
To 2 mL of urine, add an internal standard (ISTD) solution containing 40 ng of this compound.[16]
-
Add 0.5 mL of 1M phosphate buffer (pH 7).[16]
-
Add 30 µL of β-glucuronidase and incubate at 55°C for 1 hour to hydrolyze glucuronide conjugates.[16]
-
Alkalinize the solution to pH 8-9 by adding 150 µL of 25% potassium carbonate solution.[16]
-
Perform liquid-liquid extraction by adding 6 mL of ethyl acetate and vortexing.[16]
-
Centrifuge at 1400 g for 5 minutes.[16]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[16]
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC or equivalent[10]
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[10][16]
-
Mobile Phase A: Water with 1 mM ammonium formate and 0.01% formic acid[16]
-
Mobile Phase B: Acetonitrile with 0.01% formic acid[16]
-
Flow Rate: 400 µL/min[16]
-
Column Temperature: 45°C[16]
-
Gradient:
-
0-8 min: 8-15% B
-
8-9 min: 15-20% B
-
9-14 min: 20-23% B
-
14-15 min: 23-90% B
-
15-16 min: 90% B
-
16.1-18.5 min: 8% B[16]
-
-
Mass Spectrometer: AB Sciex Q-Trap 5500 or equivalent[10]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[16]
-
MRM Transitions:
-
Prednisolone: m/z 361.2 → (monitor characteristic product ions)
-
This compound: m/z 369.2 → (monitor characteristic product ions)
-
4. Data Analysis:
-
Quantify prednisolone concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of prednisolone spiked into a blank matrix.
Protocol 2: Quantification of Prednisolone in Human Serum by LC-MS/MS
1. Materials and Reagents:
-
Prednisolone and this compound reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Steroid-free serum for calibration standards
2. Sample Preparation (Protein Precipitation):
-
To 85 µL of serum, add a solution of deuterated internal standards, including this compound.[17]
-
Precipitate proteins by adding a sufficient volume of acetonitrile (typically 3-4 times the sample volume).
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: Ultra-high-pressure liquid chromatography system[17]
-
Column: Reversed-phase C18 column[17]
-
Mobile Phase A: 0.2% formic acid in water[10]
-
Mobile Phase B: 0.2% formic acid in 90% acetonitrile[10]
-
Mass Spectrometer: Triple-quadrupole mass spectrometer[17]
-
Ionization Mode: ESI, Positive
-
MRM Transitions:
-
Prednisolone: m/z 361.2 → (monitor characteristic product ions)
-
This compound: m/z 369.2 → (monitor characteristic product ions)
-
4. Data Analysis:
-
Similar to the urine analysis protocol, quantify prednisolone using the peak area ratio against this compound and a calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of prednisone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques | Texila Journal [texilajournal.com]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Prednisolone Pharmacokinetics and Pharmacodynamics in Relation to Sex and Race - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose dependent pharmacokinetics of prednisone and prednisolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [repositori.upf.edu]
- 17. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Prednisolone in Urine by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of prednisolone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs prednisolone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by compensating for matrix effects and variations in sample processing. The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and liquid-liquid extraction (LLE), followed by optimized LC-MS/MS detection. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of prednisolone in a complex biological matrix.
Introduction
Prednisolone is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties in the treatment of various diseases. Monitoring its concentration in urine is crucial in diverse fields, including clinical pharmacology, pharmacokinetic studies, and anti-doping analysis. The complex nature of urine as a biological matrix necessitates a highly selective and sensitive analytical method to ensure accurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for potential variations and matrix-induced signal suppression or enhancement.
Experimental Protocols
Materials and Reagents
-
Prednisolone and this compound standards (e.g., from Sigma-Aldrich, Toronto Research Chemicals)
-
Methanol, Acetonitrile (LC-MS grade)
-
Water (Ultrapure)
-
Formic acid, Acetic acid
-
Phosphate buffer (e.g., 1M, pH 7)
-
β-glucuronidase (from E. coli)
-
Potassium carbonate solution (e.g., 25%)
-
Ethyl acetate
-
Nitrogen gas
Sample Preparation
A detailed sample preparation workflow is crucial for removing interferences and concentrating the analyte.
-
Sample Aliquoting: Transfer 2 mL of urine sample into a clean centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 40 ng) to each sample, calibrator, and quality control sample.
-
Hydrolysis: To deconjugate glucuronidated metabolites, add 0.5 mL of 1M phosphate buffer (pH 7) and 30 µL of β-glucuronidase from E. coli. Vortex the mixture and incubate at 55°C for 1 hour.[1]
-
pH Adjustment: After incubation, allow the samples to cool to room temperature. Add 150 µL of 25% potassium carbonate solution to adjust the pH to 8-9.[1]
-
Liquid-Liquid Extraction (LLE): Add 6 mL of ethyl acetate to each tube and vortex for an extended period to ensure thorough extraction.
-
Phase Separation: Centrifuge the samples at 1400 g for 5 minutes to separate the organic and aqueous layers.[1]
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of a water:acetonitrile mixture (e.g., 75:25, v/v) and vortex to dissolve the extract.[1]
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis, injecting a volume of 10 µL.[1]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 1 mM ammonium formate and 0.01% formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.01% formic acid[1] |
| Flow Rate | 400 µL/min[1] |
| Column Temperature | 45°C[1] |
| Injection Volume | 10 µL[1] |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 8 |
| 8.0 | 15 |
| 9.0 | 20 |
| 14.0 | 23 |
| 15.0 | 90 |
| 16.0 | 90 |
| 16.1 | 8 |
| 18.5 | 8 |
Mass Spectrometry (MS) System:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisolone | 361.2 | 343.0, 146.9[2] |
| This compound | 367.2 | 349.0, 149.9[2] |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range | R² |
| Prednisolone | 2.0–1000 ng/mL[3] | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5.0 | 95 - 105 | < 15 |
| Medium | 50 | 90 - 110 | < 10 |
| High | 800 | 90 - 110 | < 10 |
Note: Specific values for accuracy and precision can vary between laboratories and should be established during method validation.
Table 3: Recovery
| Analyte | Mean Overall Recovery (%) |
| Prednisolone | ≥ 80[3] |
| This compound | ≥ 80[3] |
Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of prednisolone in urine.
Caption: Experimental workflow for prednisolone quantification in urine.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of prednisolone in human urine. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural losses. The detailed sample preparation protocol and optimized instrument parameters make this method suitable for routine analysis in various research and development settings. Method validation should be performed in accordance with relevant guidelines to ensure data quality and reliability.
References
Application Note: Quantification of Prednisolone in Human Plasma Using a Validated LC-MS/MS Method with Prednisolone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prednisolone in human plasma. The method utilizes a stable isotope-labeled internal standard, prednisolone-d8, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, clinical trial monitoring, and other drug development applications.
Introduction
Prednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, inflammatory disorders, and certain types of cancer.[1][2] Accurate quantification of prednisolone in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, dose optimization, and monitoring patient compliance. This LC-MS/MS method provides a reliable and efficient workflow for the determination of prednisolone concentrations in human plasma.
Experimental
Materials and Reagents
-
Prednisolone and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol, acetonitrile, and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma was sourced from authorized vendors.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of prednisolone and this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of prednisolone and this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | See Table 3 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Prednisolone | 361.2 | 147.1 |
| Prednisolone | 361.2 | 343.2 |
| This compound | 369.2 | 152.1 |
| This compound | 369.2 | 351.2 |
Results and Discussion
The developed method demonstrated excellent performance characteristics for the quantification of prednisolone in human plasma.
Linearity and Sensitivity
The method was linear over a concentration range of 1 to 1000 ng/mL for prednisolone in human plasma. The coefficient of determination (r²) was consistently ≥0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with acceptable precision and accuracy.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in Table 4.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | < 5 | 95-105 | < 6 | 94-106 |
| Medium | 50 | < 4 | 96-104 | < 5 | 95-105 |
| High | 800 | < 3 | 97-103 | < 4 | 96-104 |
The precision, expressed as the coefficient of variation (%CV), was less than 15% at all concentrations, and the accuracy was within ±15% of the nominal values, meeting the acceptance criteria for bioanalytical method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of prednisolone in plasma.
Glucocorticoid Signaling Pathway
Caption: Simplified glucocorticoid signaling pathway of prednisolone.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of prednisolone in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been successfully validated according to industry standards and is suitable for routine use in clinical and research settings for the analysis of prednisolone.
References
Application Notes and Protocols for Pred-d8 in Drug Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Prednisolone-d8 (Pred-d8) in drug metabolism and metabolite identification studies. This compound is a deuterated analog of prednisolone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. The inclusion of stable isotopes like deuterium in a drug molecule makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), significantly improving the accuracy and precision of analytical methods.[1]
Application 1: Quantitative Bioanalysis using this compound as an Internal Standard
This compound serves as an excellent internal standard for the quantification of prednisolone in biological matrices such as plasma, serum, and urine.[2][3] Its chemical and physical properties are nearly identical to prednisolone, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled drug by a mass spectrometer.[1] This co-elution and differential detection enable correction for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative data.[1][4]
Experimental Protocol: Quantification of Prednisolone in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of prednisolone in human plasma using Prednisolone-d6 as an internal standard.
1. Materials and Reagents:
-
Prednisolone and Prednisolone-d6 (or this compound) standards
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Water (deionized)
-
Solid-phase extraction (SPE) cartridges (e.g., OASIS WCX)[3]
2. Sample Preparation: [3]
-
To 500 µL of human plasma, add a known concentration of Prednisolone-d6 internal standard solution.
-
Perform a solid-phase extraction using OASIS WCX cartridges.
-
Wash the cartridge and elute the analyte and internal standard.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions: [3]
-
LC Column: Gemini C18 (150 × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile and 0.5% acetic acid in water (50:50, v/v)
-
Flow Rate: As optimized for the specific system
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
4. Data Analysis:
-
Quantify prednisolone by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of prednisolone spiked into blank plasma.
Quantitative Data Summary
| Analyte | Matrix | LLOQ | Linearity Range | Inter-batch Precision (%) | Inter-batch Accuracy (%) | Reference |
| Prednisolone | Serum | 30 µg/L | 62.5 - 750 µg/L | < 7 | - | [2] |
| Prednisolone | Human Plasma | 2.0 ng/mL | 2.0–1000 ng/mL | 1.1 to 6.3 | 94.7 to 103.8 | [3] |
LLOQ: Lower Limit of Quantification
Application 2: Metabolite Identification and Profiling
Prednisolone undergoes extensive metabolism in the body, leading to the formation of various metabolites.[5][6] The identification and characterization of these metabolites are crucial for understanding the drug's efficacy, safety, and potential drug-drug interactions. This compound can be used in these studies to help distinguish drug-related metabolites from endogenous compounds in complex biological samples.
Prednisolone Metabolism Pathway
Prednisone is a prodrug that is rapidly converted to the active metabolite, prednisolone.[2] Both compounds undergo further metabolism primarily in the liver.[2] Key metabolic reactions include:
-
Reversible conversion between prednisone and prednisolone. [5]
-
Hydroxylation: Primarily at the 6β position to form 6β-hydroxyprednisolone.[5][6]
-
Reduction: Reduction of the C20-keto group to form 20α- and 20β-dihydroprednisolone and dihydroprednisone.[5][6]
The major metabolites found in urine include prednisone, 20α-dihydroprednisolone, 20β-dihydroprednisolone, 20α-dihydroprednisone, 20β-dihydroprednisone, and 6β-hydroxyprednisolone.[6][7]
Caption: Metabolic pathway of Prednisone and Prednisolone.
Experimental Protocol: Metabolite Identification in Human Urine
This protocol outlines a general workflow for identifying prednisolone metabolites in urine samples following oral administration.
1. Study Design and Sample Collection:
-
Administer a single oral dose of prednisolone to healthy volunteers.[1]
-
Collect urine samples at various time points post-administration.[1]
2. Sample Preparation: [1]
-
To 2 mL of urine, add 40 ng of this compound as an internal standard.
-
Add β-glucuronidase to hydrolyze conjugated metabolites.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer and reconstitute the residue.
3. LC-MS/MS Analysis: [1]
-
LC Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.01% formic acid.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS to acquire fragmentation data for metabolite identification.
4. Data Analysis:
-
Compare the metabolite profiles of pre- and post-dose samples.
-
Identify potential metabolites by searching for predicted biotransformations of prednisolone (e.g., hydroxylation, reduction).
-
Confirm the structures of metabolites by comparing their fragmentation patterns with those of reference standards or by using high-resolution mass spectrometry to determine their elemental composition.
Identified Prednisolone Metabolites in Human Urine
| Metabolite | Abbreviation | Biotransformation | Reference |
| Prednisone | M-1 | Oxidation | [6] |
| 6β-OH-prednisolone | M-2 | Hydroxylation | [6] |
| 20β-OH-prednisolone | M-3 | Reduction | [6] |
| 20α-OH-prednisolone | M-4 | Reduction | [6] |
| 20α-OH-prednisone | M-5 | Reduction, Oxidation | [6] |
| 20β-OH-prednisone | M-6 | Reduction, Oxidation | [6] |
Experimental Workflow Diagrams
Caption: Workflow for quantitative analysis of prednisolone.
Caption: Workflow for metabolite identification of prednisolone.
References
- 1. DSpace [repositori.upf.edu]
- 2. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisolone / Prednisolone Absorption / Metabolism Test [heftpathology.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Prednisolone from Human Plasma Using Prednisolone-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the quantitative analysis of prednisolone in human plasma. The method employs prednisolone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation. This protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Prednisolone is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Accurate quantification of prednisolone in biological matrices is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens. Liquid-liquid extraction is a classic and effective technique for separating analytes from complex sample matrices like plasma. The use of a deuterated internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it closely mimics the chemical and physical properties of the analyte, thereby providing superior correction for extraction inefficiency and matrix-induced ion suppression or enhancement.[1] This protocol provides a detailed methodology for the efficient extraction of prednisolone from human plasma.
Experimental Protocol
This protocol is intended for the extraction of prednisolone from human plasma samples prior to LC-MS/MS analysis.
Materials and Reagents
-
Human plasma (K2EDTA)
-
Prednisolone certified reference standard
-
This compound certified reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tert-butyl methyl ether (TBME) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate buffer (0.2 M, pH 7.0)
-
Potassium carbonate buffer (20%, pH ~9.6)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation Workflow
Caption: Liquid-Liquid Extraction Workflow for Prednisolone.
Step-by-Step Protocol
-
Sample Thawing and Spiking:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean 2.0 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
-
Protein Precipitation and pH Adjustment:
-
Add 200 µL of 0.2 M phosphate buffer (pH 7.0) to the plasma sample.
-
Vortex the mixture for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1.0 mL of tert-butyl methyl ether (TBME) to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (containing prednisolone and this compound) to a clean 1.5 mL microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation:
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Data Presentation
The following tables summarize the expected performance characteristics of this liquid-liquid extraction protocol when coupled with a validated LC-MS/MS method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Internal Standard | This compound |
Table 2: Accuracy and Precision
| Quality Control Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low (LQC) | 3 | < 10% | < 10% | 90 - 110% |
| Medium (MQC) | 50 | < 8% | < 8% | 92 - 108% |
| High (HQC) | 800 | < 6% | < 6% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Prednisolone | > 85% | 90 - 110% |
| This compound | > 85% | 90 - 110% |
Logical Relationship of Key Steps
The following diagram illustrates the logical flow and rationale behind the key stages of the liquid-liquid extraction protocol.
Caption: Logical Flow of the LLE Protocol.
Discussion
This liquid-liquid extraction protocol provides a simple, yet effective, method for the isolation of prednisolone from human plasma. The use of tert-butyl methyl ether as the extraction solvent offers a good balance of polarity for efficient extraction of prednisolone while minimizing the co-extraction of highly polar matrix components. The inclusion of a deuterated internal standard, this compound, is critical for mitigating the impact of matrix effects and ensuring high-quality quantitative data.[1]
The validation data presented demonstrate that this method is accurate, precise, and provides high recovery over a clinically relevant concentration range. The protocol is amenable to adaptation for higher throughput applications with the use of 96-well plate formats and automated liquid handling systems.
Conclusion
The liquid-liquid extraction protocol detailed in this application note is a reliable and robust method for the quantification of prednisolone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision required for demanding research and clinical applications. This protocol can be readily implemented in laboratories equipped with standard sample preparation and LC-MS/MS instrumentation.
References
Application Notes and Protocols for Solid-Phase Extraction of Prednisolone with Prednisolone-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including autoimmune diseases, inflammatory disorders, and cancer. Accurate quantification of prednisolone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure efficacy and minimize adverse effects.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of prednisolone from human plasma using Prednisolone-d8 as an internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision in quantification.
Glucocorticoid Signaling Pathway
Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression. This modulation of gene expression results in the broad physiological and therapeutic effects of prednisolone.
Application Notes and Protocols for Prednisolone-d8 in Doping Control Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Prednisolone-d8 as an internal standard for the quantitative analysis of prednisolone in human urine for doping control purposes. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity for the detection of prohibited substances.
Introduction
Prednisolone is a glucocorticoid prohibited in-competition by the World Anti-Doping Agency (WADA) when administered by systemic routes (oral, intravenous, intramuscular, or rectal)[1][2]. Its anti-inflammatory and immunosuppressive properties can enhance performance by reducing pain and inflammation[3]. To ensure accurate and reliable detection and quantification of prednisolone in urine samples, stable isotope-labeled internal standards, such as this compound, are employed. The use of a deuterated internal standard that co-elutes with the analyte helps to compensate for variations during sample preparation and analysis, including matrix effects, thereby improving the accuracy of the results[1].
The WADA has established a reporting level of 30 ng/mL for prednisolone to distinguish between prohibited and permitted therapeutic use[1][4].
Experimental Protocols
Sample Preparation
The following protocol describes a common procedure for the extraction of prednisolone from a urine matrix.
Materials:
-
Urine sample
-
This compound internal standard solution
-
Phosphate buffer (1M, pH 7)
-
β-glucuronidase from E. coli
-
Potassium carbonate solution (25%)
-
Ethyl acetate
-
Water:acetonitrile (75:25, v/v) reconstitution solution
Procedure:
-
To 2 mL of urine, add a known amount (e.g., 40 ng) of the this compound internal standard solution.
-
Add 0.5 mL of 1M phosphate buffer (pH 7).
-
Add 30 µL of β-glucuronidase from E. coli and incubate at 55°C for 1 hour to hydrolyze the glucuronide conjugates.
-
Alkalinize the solution to a pH of 8-9 by adding 150 µL of 25% potassium carbonate solution.
-
Perform a liquid-liquid extraction by adding 6 mL of ethyl acetate and vortexing.
-
Centrifuge the sample for 5 minutes at 1400 g.
-
Transfer the organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a water:acetonitrile (75:25, v/v) solution.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 1 mM ammonium formate and 0.01% formic acid.
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.
-
Flow Rate: 400 µL/min.
-
Column Temperature: 45°C.
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 8% B), which is linearly increased to elute the analytes of interest.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor-to-product ion transitions are monitored.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Prednisolone | 361.2 | 343.0 | 146.9 |
| This compound | 367.2 | 349.0 | 149.9 |
(Source: Based on typical fragmentation patterns and available literature)
Quantitative Data Summary
The following table summarizes key method validation parameters for the analysis of prednisolone in urine using a deuterated internal standard. It is important to note that specific performance characteristics may vary between laboratories and instrumentation.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL (for corticosteroids in general) | [2] |
| Limit of Quantification (LOQ) | 30 µg/L (in serum) | |
| Linearity Range | 62.5 - 750 µg/L (in serum) | |
| Intra-batch Imprecision | < 7% | |
| Inter-batch Imprecision | < 7% | |
| WADA Reporting Limit | 30 ng/mL | [1][4] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the doping control analysis of prednisolone using this compound as an internal standard.
Signaling Pathway
A diagram of a specific signaling pathway for prednisolone is not included as its mechanism of action as a glucocorticoid receptor agonist is broad and a detailed pathway is not directly relevant to the analytical procedures of doping control. The primary focus of this application note is the analytical methodology for the detection and quantification of prednisolone in urine.
References
- 1. wada-ama.org [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. Elimination profiles of prednisone and prednisolone after different administration routes: Evaluation of the reporting level and washout periods to ensure safe therapeutic administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repositori.upf.edu]
Application Notes and Protocols for the Use of Prednisolone-d8 in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Prednisolone-d8, a deuterium-labeled internal standard, in the quantitative analysis of prednisolone in biological matrices. Detailed protocols for sample preparation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis are provided, along with performance data and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a stable isotope-labeled version of prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. In preclinical and clinical research, accurate quantification of prednisolone in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Due to its similar physicochemical properties to the unlabeled drug, this compound is the ideal internal standard for LC-MS/MS-based bioanalysis. Its use compensates for variability during sample preparation and analysis, ensuring high accuracy and precision of the results.
Application: Bioanalysis of Prednisolone using LC-MS/MS
The primary application of this compound is as an internal standard in the development and validation of robust bioanalytical methods for the quantification of prednisolone.
Principle
A known concentration of this compound is added to the biological samples at the beginning of the sample preparation process. Both prednisolone and this compound are co-extracted and analyzed by LC-MS/MS. The ratio of the peak area of prednisolone to the peak area of this compound is used to calculate the concentration of prednisolone in the sample, effectively correcting for any analyte loss during extraction or fluctuations in instrument response.
Quantitative Performance Data
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of prednisolone using this compound as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 1 - 500 | 1.0 | [1][2] |
| Human Plasma | 2 - 1000 | 2.0 | [3] |
| Human Plasma | 0.1 - 200 | 0.1 | [4] |
| Nude Mice Plasma | 10 - 2000 | 10 | [5] |
| Human Urine | 5 - 100 | 5.0 | [3] |
Table 2: Precision and Accuracy
| Biological Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | 2, 50, 800 | 1.8 - 10.5 | 0.7 - 9.5 | Not Reported | [3] |
| Human Plasma | 1, 10, 100, 400 | 97.2 - 102.2 (as accuracy) | 97.2 - 102.2 (as accuracy) | 97.2 - 102.2 | [1][2] |
| Human Plasma | - | < 15 | < 15 | Within ±15 | [4] |
Table 3: Recovery
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction | > 65 | [2] |
| Human Plasma | Liquid-Liquid Extraction | 73 |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a rapid and simple method for sample cleanup.
Materials:
-
Biological matrix (plasma or serum)
-
This compound internal standard solution (in methanol)
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex to dissolve and transfer to an LC-MS vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE provides a cleaner extract compared to protein precipitation.
Materials:
-
Biological matrix (plasma or serum)
-
This compound internal standard solution (in methanol)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS vials
Procedure:
-
To 200 µL of plasma or serum in a glass tube, add 20 µL of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE or ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex to dissolve and transfer to an LC-MS vial for analysis.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of prednisolone. These should be optimized for the specific instrument being used.
Table 4: Typical LC-MS/MS Conditions
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Prednisolone: m/z 361.2 -> 147.2, this compound: m/z 369.2 -> 152.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 - 200 ms |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of prednisolone in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for prednisolone quantification.
Prednisolone Pharmacokinetic Pathway
This diagram outlines the key steps in the absorption, distribution, metabolism, and excretion (ADME) of prednisolone.
Caption: Pharmacokinetic pathway of prednisolone.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of prednisolone in preclinical and clinical research. The protocols and data presented here provide a solid foundation for the development and validation of robust bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the reliability of pharmacokinetic and other quantitative data in drug development.
References
- 1. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 2. jopcr.com [jopcr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Ion Suppression with Prednisolone-d8
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding ion suppression in LC-MS/MS analysis when using Prednisolone-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that causes a reduction in the ionization efficiency of a target analyte, in this case, Prednisolone.[1][2] It occurs when co-eluting components from the sample matrix (e.g., salts, proteins, phospholipids) compete with the analyte for ionization in the mass spectrometer's source.[2][3] This phenomenon can lead to decreased sensitivity, poor accuracy, and questionable precision, ultimately compromising the validity of analytical results.[1][3] Even with the high selectivity of MS/MS methods, ion suppression remains a significant challenge because interfering compounds do not need to be isobaric to affect the analyte's signal.[1][4]
Q2: How is this compound intended to correct for ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. The "gold standard" approach to correcting for ion suppression is to use a SIL internal standard because it has nearly identical physicochemical properties to the analyte of interest.[2][5][6] The underlying principle is that the SIL internal standard will co-elute with the analyte and be affected by matrix interferences in the exact same way. Therefore, while the absolute signal intensity of both the analyte and the internal standard may decrease due to suppression, the ratio of their signals should remain constant, allowing for accurate quantification.[2]
Q3: I am using this compound, but my results are still imprecise and inaccurate. What could be the cause?
A3: The most common reason for poor correction when using a SIL internal standard is the lack of complete co-elution between the analyte and the internal standard.[5] The substitution of hydrogen with deuterium atoms can slightly alter the physicochemical properties of the molecule, potentially causing a small separation on a high-resolution chromatography column.[5] If the analyte and this compound elute at slightly different times, they may be exposed to different levels of matrix interference, leading to differential ion suppression.[5][7] This negates the corrective effect and results in scattered and inaccurate data.[5]
Q4: What are the most common sources of matrix interference in bioanalytical samples like plasma or urine?
A4: In biological samples, the primary sources of ion suppression are endogenous materials that are often present at much higher concentrations than the analyte.[8] Key culprits include:
-
Salts: Typically elute early in the chromatogram, around the void volume.[8]
-
Proteins and Peptides: Can cause significant suppression and may elute across a wide portion of the chromatogram if not adequately removed.[8]
-
Phospholipids: A major source of ion suppression in plasma samples, particularly in ESI mode.[8] They tend to elute in the middle of the reversed-phase gradient.
Troubleshooting Guide
When encountering issues with ion suppression, a systematic approach is crucial for identifying and resolving the root cause.
Caption: A logical workflow for diagnosing and resolving ion suppression.
Step 1: Confirm and Locate Ion Suppression
Before making changes to your method, you must first confirm that ion suppression is the problem and identify where it occurs in your chromatogram. The post-column infusion experiment is the definitive technique for this diagnosis.[4][8]
Experimental Protocol: Post-Column Infusion Analysis
-
System Setup:
-
Configure the LC-MS/MS system as you would for your standard analysis.
-
Using a T-junction, connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.[8]
-
-
Infusion Solution: Prepare a solution of Prednisolone in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that yields a stable, mid-range signal (e.g., 1 µg/mL).[7]
-
Procedure:
-
Begin infusing the Prednisolone solution at a low, constant flow rate (e.g., 10-20 µL/min).[9]
-
Once the MS signal for Prednisolone stabilizes, inject a blank matrix sample that has been processed with your standard sample preparation method.[4][8]
-
Acquire data for the entire duration of your chromatographic gradient, monitoring the MRM transition for Prednisolone.
-
-
Data Analysis:
-
Examine the resulting chromatogram. A stable, flat baseline indicates no ion suppression.
-
Any significant drop or dip in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[4] An increase in signal indicates ion enhancement.
-
Caption: Schematic of a post-column infusion experimental setup.
Step 2: Improve Sample Preparation
Effective sample preparation is the most powerful tool for removing interfering matrix components before they can cause ion suppression.[2] While simple protein precipitation is fast, it often leads to the greatest amount of ion suppression because it leaves many phospholipids and other small molecules in the extract.[4]
Comparison of Common Sample Preparation Techniques
| Technique | Removal of Interferences | Throughput | Cost | Relative Risk of Ion Suppression |
| Protein Precipitation (PP) | Low (removes proteins only) | High | Low | High[4] |
| Liquid-Liquid Extraction (LLE) | Good (removes salts, phospholipids) | Medium | Medium | Low to Medium[4] |
| Solid-Phase Extraction (SPE) | Excellent (highly selective) | Medium-High | High | Low[2][4] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Prednisolone in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the this compound internal standard.
-
Dilute the sample with 300 µL of an aqueous buffer (e.g., 2% aqueous ammonia) to reduce viscosity and ensure proper loading.[9]
-
-
SPE Cartridge Conditioning:
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove salts and other highly polar interferences.[9]
-
Elution: Elute Prednisolone and this compound from the cartridge using two aliquots of 250 µL of a strong organic solvent mixture (e.g., 50:50 acetonitrile:methanol).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.[10]
Step 3: Optimize Chromatographic Separation
Chromatographic optimization serves two main purposes: moving the analyte peak away from regions of ion suppression identified in Step 1, and ensuring the perfect co-elution of Prednisolone and this compound.[4][5]
-
Adjust Gradient: Modify your elution gradient to shift the retention time of Prednisolone to a "cleaner" region of the chromatogram.
-
Ensure Co-elution: The use of a deuterated internal standard is predicated on the assumption that it behaves identically to the analyte. If you observe a slight separation, the accuracy of your method is at risk.[5] Consider using a column with slightly lower resolving power or adjusting the mobile phase to merge the two peaks completely.[5] Perfect overlap ensures both compounds experience the same matrix effects.[5]
Caption: Co-elution is critical for accurate matrix effect correction.
Step 4: Consider the Ionization Source
If extensive sample cleanup and chromatographic optimization are insufficient, adjusting the mass spectrometer's ionization source can be a final strategy.
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.[1][4]
-
Change ESI Polarity: Switching from positive to negative ionization mode can sometimes mitigate suppression.[1][4] Fewer endogenous compounds are readily ionized in negative mode, which may reduce the number of interfering species co-eluting with your analyte.[4] This is only viable if Prednisolone provides an adequate signal in negative mode.
References
- 1. providiongroup.com [providiongroup.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. DSpace [repositori.upf.edu]
addressing matrix effects in Prednisolone quantification
Welcome to the technical support center for Prednisolone quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges associated with accurately measuring Prednisolone in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Prednisolone quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Prednisolone, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to inaccurate and unreliable quantification in LC-MS/MS assays.[3] For instance, less volatile compounds in the matrix can affect the formation and evaporation of droplets in the electrospray source, ultimately reducing the number of charged Prednisolone ions that reach the detector.[2]
Q2: What are the most common biological matrices used for Prednisolone quantification and what are their associated challenges?
A2: The most common biological matrices for Prednisolone quantification are plasma, serum, whole blood, and urine.[4][5][6] Each presents unique challenges:
-
Plasma/Serum: Rich in proteins and phospholipids that can cause significant ion suppression and contaminate the LC-MS system.
-
Urine: Contains a high concentration of salts and various metabolic waste products that can interfere with the analysis. The specific gravity of urine can also impact the severity of matrix effects.[1]
-
Whole Blood: Requires lysis steps to release the drug from red blood cells, adding complexity to the sample preparation.[4][6]
Q3: What is an internal standard and why is it crucial for Prednisolone quantification?
A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (Prednisolone) that is added to all samples, calibrators, and quality controls at a known concentration.[7] It is used to correct for variability during sample preparation and analysis, including matrix effects. The most effective type of internal standard is a stable isotope-labeled (SIL) internal standard, such as Prednisolone-d6 or Prednisolone-d8, as it co-elutes with and behaves almost identically to the analyte during ionization.[1]
Q4: Can a stable isotope-labeled internal standard always correct for matrix effects?
A4: While SIL-IS are the gold standard, they may not always fully compensate for severe matrix effects.[1] Studies have shown that in urine samples with high specific gravity, significant matrix effects can still lead to inaccurate quantification despite the use of a SIL-IS.[1] Therefore, it is crucial to combine the use of a SIL-IS with effective sample preparation and good chromatographic separation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Prednisolone quantification experiments.
Issue 1: Poor reproducibility and accuracy in my results.
This is a common problem often linked to unaddressed matrix effects.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components, especially phospholipids. Consider switching to a more rigorous technique.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common method for urine involves extraction with tertiary-butyl methyl ether (TBME) after enzymatic hydrolysis and pH adjustment.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and concentrating the analyte. Various SPE cartridges are available, and the choice depends on the matrix and the specific properties of Prednisolone.[4][5][6]
-
-
Assess Your Internal Standard Strategy:
-
Are you using a SIL-IS for Prednisolone? If not, this is highly recommended for improving accuracy and precision.[1]
-
Ensure the concentration of your IS is appropriate and consistent across all samples.
-
-
Optimize Your Chromatography:
-
Improving chromatographic resolution can separate Prednisolone from co-eluting matrix components, thus reducing ion suppression.
-
Consider using a UPLC (Ultra-Performance Liquid Chromatography) system for sharper peaks and better separation.
-
Experiment with different mobile phase compositions and gradients to enhance separation.
-
Logical Workflow for Troubleshooting Poor Reproducibility
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: I am observing significant ion suppression in my assay.
Ion suppression is a direct indication of matrix effects.
Troubleshooting Steps:
-
Identify the Source of Suppression with a Post-Column Infusion Experiment:
-
This experiment helps to pinpoint the retention times at which co-eluting matrix components are causing suppression.
-
Continuously infuse a solution of Prednisolone and its SIL-IS post-column while injecting an extracted blank matrix sample. A dip in the signal indicates suppression.[1]
-
-
Improve Sample Cleanup:
-
As detailed in Issue 1, move to a more effective sample preparation technique like SPE or LLE to remove the interfering compounds.
-
-
Enhance Chromatographic Separation:
-
Adjust the chromatographic method to shift the retention time of Prednisolone away from the regions of ion suppression identified in the post-column infusion experiment.
-
Experimental Workflow for Identifying and Mitigating Ion Suppression
Caption: Workflow for addressing ion suppression.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Prednisolone quantification, highlighting the impact of different methodologies on assay performance.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Matrix | Analyte Recovery | Comments | Reference |
| Protein Precipitation | Rat Plasma | ~70.9% | Simple, but may result in significant matrix effects. | |
| Liquid-Liquid Extraction (LLE) | Urine | Not specified | A multi-step procedure involving buffering, enzymatic hydrolysis, pH adjustment, and extraction with an organic solvent. | |
| Solid-Phase Extraction (SPE) | Plasma, Urine | >85% (for similar steroids) | Generally provides cleaner extracts and high recovery. | [9] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [10] | [1] | [8] |
| Matrix | Serum | Urine | Rat Plasma |
| LC Column | C18 | Waters Acquity UPLC BEH C18 | X-Terra MS C18 |
| Internal Standard | Deuterated Prednisolone | This compound | Imipramine & Ibuprofen |
| Lower Limit of Quantitation (LLOQ) | 30 µg/L | Not Specified | 1.0 ng/mL |
| Intra- & Inter-batch Imprecision | < 7% | Not Specified | < 15% |
| Linear Range | Up to 5000 µg/L | Not Specified | 1–500 ng/mL |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Prednisolone in Urine
This protocol is adapted from a study investigating matrix effects.[1]
-
To 2.5 mL of urine, add 1.5 mL of 0.2 M phosphate buffer and 40 µL of β-glucuronidase enzyme.
-
Incubate the samples at 50°C for 30 minutes.
-
Cool the samples to room temperature and adjust the pH to 9.6 with carbonate buffer.
-
Add 5 mL of tertiary-butyl methyl ether (TBME) and mix for 20 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of 10% methanol for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction for Prednisolone in Plasma
This protocol is a general representation based on methods for corticosteroids.[4][6]
-
To 500 µL of plasma, add 100 µL of an internal standard solution (e.g., 20 µg/mL Betamethasone or a deuterated Prednisolone).
-
Condition a Lichrolut RP-18 SPE column with 1 mL of methanol followed by 1 mL of distilled water.
-
Load the plasma sample slowly onto the SPE column.
-
Wash the column with 1 mL of distilled water.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a nitrogen stream at 37°C.
-
Reconstitute the residue in 300 µL of the mobile phase, vortex, and filter before injection.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. Determination of prednisolone and prednisone in plasma, whole blood, urine, and bound-to-plasma proteins by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. DSpace [repositori.upf.edu]
- 8. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prednisolone-d8 Internal Standard Concentration
Welcome to the technical support center for optimizing the use of Prednisolone-d8 as an internal standard in analytical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization and use of this compound as an internal standard.
Issue 1: High Variability in Internal Standard Response
Question: My this compound peak area is inconsistent across my sample batch, including my calibration standards and quality controls (QCs). What are the potential causes and solutions?
Answer:
Inconsistent internal standard (IS) response is a common issue that can compromise the accuracy and precision of your results. Here are the likely causes and troubleshooting steps:
-
Inconsistent Pipetting: Small errors in adding the IS solution to each sample can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated. Use a consistent pipetting technique for all samples. Consider using an automated liquid handler for improved precision.
-
-
Improper Mixing: Failure to thoroughly vortex or mix samples after adding the IS can result in a non-homogenous sample.
-
Solution: Vortex each sample for a consistent duration immediately after adding the this compound solution.
-
-
Sample Preparation Variability: Inconsistent recovery during extraction steps can affect the IS response. The purpose of the IS is to track this variability, but large deviations can indicate a problem with the extraction method itself.
-
Matrix Effects: Differences in the sample matrix between standards, QCs, and unknown samples can cause ion suppression or enhancement, leading to variable IS response.
-
Solution: Evaluate matrix effects by comparing the IS response in neat solution versus in an extracted blank matrix. If significant matrix effects are observed, further optimization of the sample cleanup and/or chromatographic separation is necessary.[3]
-
-
Instrument Instability: A drifting mass spectrometer response can also cause IS variability.
-
Solution: Monitor the IS response over the course of the analytical run. A gradual decrease or increase in signal may indicate instrument drift. Perform system suitability checks to ensure the instrument is performing optimally.
-
Issue 2: Poor Accuracy and/or Precision in Quality Control Samples
Question: My QC sample results are not meeting the acceptance criteria for accuracy and precision, even though the calibration curve looks good. Could the this compound concentration be the issue?
Answer:
Yes, an inappropriate concentration of this compound can lead to poor accuracy and precision. Here’s how to troubleshoot this:
-
Suboptimal IS Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range.
-
Guideline: A general recommendation is to use an IS concentration that is in the mid-range of your calibration curve.
-
Troubleshooting:
-
Prepare a series of experiments with varying this compound concentrations (e.g., low, medium, and high relative to the calibration curve).
-
Analyze your low, medium, and high QC samples with each IS concentration.
-
Compare the accuracy and precision (%CV) for each condition to determine the optimal IS concentration.
-
-
-
Analyte and IS Response Ratio: The ratio of the analyte peak area to the IS peak area is crucial for accurate quantification. If the IS response is too high or too low relative to the analyte, it can introduce variability.
-
Solution: Aim for an IS concentration that provides a peak area that is of a similar order of magnitude to the analyte at the mid-point of the calibration curve.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound as an internal standard?
A1: There is no single "ideal" concentration, as it depends on the specific assay and the expected concentration range of the analyte (Prednisolone). However, a common practice is to use a concentration that falls within the mid-range of the calibration curve. For example, if your calibration curve for Prednisolone ranges from 1 ng/mL to 100 ng/mL, a suitable this compound concentration might be around 50 ng/mL. The goal is to have an IS response that is consistent and provides a reliable ratio with the analyte across the entire calibration range.
Q2: At what stage of the sample preparation should I add the this compound?
A2: The internal standard should be added as early as possible in the sample preparation workflow.[1][2] This ensures that the IS experiences the same sample processing conditions as the analyte, allowing it to compensate for any variability in extraction recovery, sample handling, and injection volume.[1][4] Forgetting to add the IS or adding it at a later stage can lead to inaccurate results.
Q3: Can this compound have a different retention time than Prednisolone?
A3: Yes, it is possible for deuterated internal standards to have slightly different retention times compared to their non-deuterated counterparts. This is known as the "isotope effect." While usually minor, this can be problematic if the retention time shift causes the IS to elute in a region of different matrix effects than the analyte, potentially leading to inaccurate quantification.[5][6] It is important to verify the co-elution or near co-elution of Prednisolone and this compound during method development.
Q4: What should I do if I observe ion suppression or enhancement with this compound?
A4: Ion suppression or enhancement is a form of matrix effect where components of the sample matrix affect the ionization efficiency of the analyte and internal standard.[4] Even with a stable isotope-labeled internal standard like this compound, differential matrix effects can occur.[7] To address this, you can:
-
Improve Sample Cleanup: Implement more rigorous sample extraction and cleanup procedures to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and IS from the interfering matrix components.
-
Dilute the Sample: If the concentration of the interfering components is high, diluting the sample can mitigate the matrix effect.
Q5: How do I check for potential cross-interference between Prednisolone and this compound?
A5: Cross-interference can occur if the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice-versa. To check for this:
-
Analyte Contribution to IS: Analyze a high concentration standard of Prednisolone without any this compound and monitor the mass transition for this compound. The response should be negligible.
-
IS Contribution to Analyte: Analyze a sample containing only this compound and monitor the mass transition for Prednisolone. The response should be minimal and not significantly impact the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay.
Objective: To identify the this compound concentration that provides the best accuracy and precision for the quantification of Prednisolone.
Materials:
-
Prednisolone reference standard
-
This compound internal standard
-
Blank matrix (e.g., plasma, urine)
-
All necessary solvents and reagents for your LC-MS/MS method
Procedure:
-
Prepare Analyte Stock and Working Solutions: Prepare a stock solution of Prednisolone and serially dilute it to create working solutions for your calibration curve and quality control (QC) samples.
-
Prepare Internal Standard Working Solutions: Prepare three different concentrations of this compound working solutions (e.g., Low, Medium, High). The "Medium" concentration should be targeted to be in the middle of your expected calibration curve range. The "Low" and "High" concentrations can be 5-10 fold lower and higher, respectively.
-
Prepare QC Samples: Spike the blank matrix with the Prednisolone working solutions to create QC samples at low, medium, and high concentrations.
-
Sample Preparation and Analysis:
-
For each of the three IS concentrations (Low, Medium, High), prepare three sets of your low, medium, and high QC samples in triplicate (n=3).
-
To each QC sample, add a fixed volume of the corresponding this compound working solution.
-
Follow your established sample extraction procedure.
-
Analyze the samples using your LC-MS/MS method.
-
-
Data Analysis:
-
For each set of QCs analyzed with a specific IS concentration, calculate the accuracy (% recovery) and precision (% coefficient of variation, %CV).
-
Organize the data in a table for easy comparison.
-
Acceptance Criteria: The optimal this compound concentration is the one that results in QC samples with the best accuracy (e.g., 85-115%) and precision (e.g., ≤15% CV).
Data Presentation
Table 1: Example Data for Optimization of this compound Concentration
| QC Level | This compound Concentration | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (5 ng/mL) | 10 ng/mL | 4.85 | 97.0 | 8.5 |
| 50 ng/mL | 5.05 | 101.0 | 4.2 | |
| 250 ng/mL | 5.30 | 106.0 | 9.8 | |
| Mid QC (50 ng/mL) | 10 ng/mL | 46.5 | 93.0 | 7.2 |
| 50 ng/mL | 50.8 | 101.6 | 3.5 | |
| 250 ng/mL | 54.2 | 108.4 | 8.1 | |
| High QC (80 ng/mL) | 10 ng/mL | 78.9 | 98.6 | 6.5 |
| 50 ng/mL | 80.5 | 100.6 | 2.8 | |
| 250 ng/mL | 86.4 | 108.0 | 7.5 |
This is example data and actual results may vary.
Based on the example data in Table 1, the 50 ng/mL concentration for this compound would be chosen as it provides the best overall accuracy and precision across all QC levels.
Visualizations
Caption: Workflow for Optimizing Internal Standard Concentration.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
Technical Support Center: Troubleshooting Prednisolone-d8 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Prednisolone-d8 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
A1: Poor peak shape for this compound, and corticosteroids in general, can manifest as peak tailing, fronting, or splitting.[1] The most common causes include:
-
Secondary Interactions: Polar interactions between this compound and ionized residual silanol groups on the silica-based column packing are a primary cause of peak tailing.[2][3]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1][4]
-
Column Contamination and Voids: A contaminated guard or analytical column, or a void at the column inlet, can cause peak splitting and tailing.[1]
-
Inappropriate Mobile Phase Conditions: A mobile phase pH close to the analyte's pKa can lead to poor peak shape. Insufficient buffer capacity can also be a factor.[3][4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[3]
Q2: Why is my this compound peak tailing?
A2: Peak tailing is the most common peak shape issue and is often due to more than one retention mechanism occurring during separation.[2] For this compound, this is frequently caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[2] Basic compounds are particularly prone to this interaction.[3] Other potential causes include column bed deformation, a partially blocked inlet frit, or mass overload.[1][2]
Q3: What causes peak fronting for my this compound analysis?
A3: Peak fronting, where the front of the peak is less steep than the back, is often a classic symptom of column overload.[1][4] This happens when too much sample is injected onto the column. It can also be caused by poor sample solubility in the mobile phase. To verify if overload is the issue, you can try reducing the sample concentration and re-injecting.[4]
Q4: My this compound peak is split. What could be the problem?
A4: Peak splitting is typically a sign of a problem at the head of the column.[1] This can be due to a void in the column packing, a partially clogged inlet frit, or a contaminated guard column.[1] Another possibility is that the sample solvent is not compatible with the mobile phase, causing the sample to not load onto the column in a narrow band. It's also possible that you are seeing two co-eluting compounds.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a step-by-step workflow to identify and resolve the root cause of poor peak shape for this compound.
Caption: Troubleshooting workflow for poor this compound peak shape.
Guide 2: Addressing Peak Tailing
Q: How can I specifically fix peak tailing for this compound?
A: To minimize peak tailing, you need to reduce the secondary interactions between this compound and the stationary phase. Here are some effective strategies:
-
Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH < 3), you can ensure that the residual silanol groups on the silica are fully protonated, which minimizes their ability to interact with the analyte.[2]
-
Use a Highly Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," which means the free silanol groups are chemically bonded with a small molecule to prevent them from interacting with analytes.[2] Using a column with a highly deactivated stationary phase is recommended.[5]
-
Add a Mobile Phase Modifier: Sometimes, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.
-
Choose a Different Stationary Phase: If the above methods are not sufficient, consider a column with a different stationary phase chemistry that is less prone to secondary interactions, such as a polar-embedded phase.[3]
Summary of Potential Issues and Solutions
| Peak Shape Issue | Potential Cause | Recommended Solution | Citation |
| Peak Tailing | Secondary interactions with residual silanols | Lower mobile phase pH; use an end-capped column; add a mobile phase modifier. | [2][3] |
| Column bed deformation or void | Replace the column. | [1][2] | |
| Partially blocked inlet frit | Reverse and flush the column; if unsuccessful, replace the frit or column. | [1] | |
| Peak Fronting | Column overload | Dilute the sample; inject a smaller volume. | [1][4] |
| Poor sample solubility | Dissolve the sample in the mobile phase or a weaker solvent. | ||
| Split Peaks | Void at the column inlet | Replace the column. | [1] |
| Partially blocked inlet frit | Reverse and flush the column; replace the frit if necessary. | [1] | |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the starting mobile phase. |
Example Experimental Protocol
Objective: To provide a starting point for developing an HPLC method with good peak shape for this compound. This protocol is based on common methods for prednisolone analysis.[6][7][8]
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., Phenomenex Gemini C18, 150 mm x 4.6 mm, 3 µm).[9] A column with high deactivation is preferable.[2]
-
Guard Column: A compatible C18 guard column is highly recommended to protect the analytical column.
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A starting point could be a gradient from 30% B to 70% B over 10 minutes. The gradient may need to be optimized depending on the specific separation requirements.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to the desired concentration using the initial mobile phase composition (e.g., 70% A and 30% B). This ensures solvent compatibility.
-
Injection Volume: Start with a low injection volume (e.g., 5 µL) to avoid potential column overload.
4. Detection:
5. System Suitability:
-
Before running samples, perform a system suitability test. The peak for this compound should have a tailing factor between 0.9 and 1.5. A tailing factor greater than 1.5 may indicate that further method optimization is needed.[2][6]
This protocol provides a robust starting point. Further optimization of the mobile phase composition, gradient, and column chemistry may be necessary to achieve the desired peak shape and resolution for your specific application.
References
- 1. silicycle.com [silicycle.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. rjwave.org [rjwave.org]
- 7. amecj.com [amecj.com]
- 8. ijnrd.org [ijnrd.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Prednisolone and Prednisolone-d8 Recovery
Welcome to the technical support center for optimizing the recovery of Prednisolone and its deuterated internal standard, Prednisolone-d8. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of Prednisolone and this compound?
Low recovery can stem from several factors during sample preparation, including incomplete extraction from the sample matrix, analyte loss during solvent evaporation steps, suboptimal pH conditions, or issues with the solid-phase extraction (SPE) sorbent. For this compound, isotopic exchange or instability under certain conditions can also contribute to poor recovery.
Q2: My this compound recovery is significantly lower than my Prednisolone recovery. What could be the cause?
This discrepancy can be due to several factors. One possibility is a difference in the chemical behavior of the deuterated and non-deuterated forms, although this is generally minimal. More likely causes include:
-
Matrix Effects: The internal standard and the analyte may be affected differently by matrix components, leading to differential ion suppression or enhancement in the mass spectrometer.[1]
-
Pipetting or Dilution Errors: Inaccurate addition of the internal standard to the samples will directly impact its recovery.
-
Stability Issues: this compound might be less stable than Prednisolone under the specific storage or extraction conditions used.
Q3: Can the pH of my sample significantly impact the recovery of Prednisolone?
Yes, the pH of the sample can influence the extraction efficiency of Prednisolone. Prednisolone is a neutral molecule, and its solubility is not significantly affected by pH changes.[2] However, adjusting the sample pH can be crucial for optimizing its retention on certain SPE sorbents and for minimizing matrix effects. For instance, diluting plasma with a mild acid like 0.1% formic acid to achieve a loading pH of around 6.1 has been shown to be effective in supported liquid extraction (SLE).[3]
Q4: I am observing inconsistent recovery across my samples. What should I investigate?
Inconsistent recovery is often a sign of variability in the sample preparation process. Key areas to investigate include:
-
Inconsistent technique: Ensure uniform vortexing times, consistent solvent addition, and uniform handling of all samples.
-
SPE cartridge variability: Inconsistent packing or channeling in SPE cartridges can lead to variable recoveries.
-
Matrix variability: High-fat (lipemic) or hemolyzed samples can behave differently during extraction.
-
Automated liquid handler performance: If using automation, check for clogged tips or inaccurate dispensing.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Low recovery during SPE is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.
dot
Caption: Troubleshooting workflow for low SPE recovery.
Issues with this compound Internal Standard
A reliable internal standard is critical for accurate quantification. This guide helps diagnose and resolve common problems with this compound.
dot
Caption: Troubleshooting guide for internal standard issues.
Data Presentation
The following tables summarize typical recovery rates for Prednisolone using different extraction techniques. Note that actual recoveries can vary depending on the specific matrix, reagents, and instrumentation used.
Table 1: Prednisolone Recovery by Extraction Method
| Extraction Method | Matrix | Typical Recovery (%) | Reference |
| Solid-Phase Extraction (C8) | Urine | 95 - 99 | [4] |
| Solid-Phase Extraction (HLB) | Plasma | > 82 | [5] |
| Solid-Phase Extraction (HLB) | Urine | > 82 | [5] |
| Liquid-Liquid Extraction | Plasma | 69 - 75 | [6] |
| Supported Liquid Extraction | Plasma | Varies by solvent | [3] |
| Protein Precipitation (ACN) | Serum | > 90 (for similar compounds) | [7] |
Table 2: Supported Liquid Extraction (SLE) of Corticosteroids from Human Plasma
| Extraction Solvent | Approximate Loading pH | Mean Recovery (%) |
| 90:10 (v/v) DCM/IPA | 6.1 | 95 |
| 90:10 (v/v) DCM/IPA | 8.0 | 98 |
| Ethyl Acetate (EtOAc) | 6.1 | 93 |
| Ethyl Acetate (EtOAc) | 8.0 | 96 |
| Dichloromethane (DCM) | 6.1 | 85 |
| Dichloromethane (DCM) | 8.0 | 90 |
| Methyl tert-butyl ether (MTBE) | 6.1 | 88 |
| Methyl tert-butyl ether (MTBE) | 8.0 | 92 |
| Data adapted from a study on various corticosteroids, demonstrating the impact of solvent and pH on recovery in SLE.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Urine
This protocol is adapted for the extraction of anabolic steroids, including Prednisolone, from a urine matrix.[4]
-
Sample Pre-treatment: Adjust 5 mL of urine to pH 5.2 with 2 mL of 2 M sodium acetate buffer. Spike with Prednisolone and this compound standards.
-
SPE Cartridge Conditioning: Condition an Agilent SampliQ C8 SPE tube (500 mg/6 mL) with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 5 mL of ethyl acetate.
-
Further Cleanup (Optional): Pass the eluent through an Agilent SampliQ Amino SPE tube to remove acidic interferences.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is designed for the extraction of Prednisolone from whole blood samples.[8]
-
Sample Preparation: To 500 µL of whole blood, add 1.5 mL of distilled water and mix.
-
Internal Standard Addition: Add 100 µL of the this compound internal standard solution.
-
Extraction: Add 9 mL of ethyl acetate and shake vigorously for 15 minutes.
-
Phase Separation: Centrifuge the sample at 1800 x g for 10 minutes.
-
Organic Phase Collection: Transfer the upper organic phase to a clean tube.
-
Washing: Wash the organic phase by shaking with 3 mL of 0.2N NaOH.
-
Final Organic Phase Collection: Separate the organic phase.
-
Evaporation and Reconstitution: Evaporate the organic phase to dryness under a nitrogen stream at 37°C. Reconstitute the residue in 300 µL of the mobile phase and vortex for 30 seconds. Filter the solution before injection.
Protocol 3: Protein Precipitation (PPT) from Plasma/Serum
This is a general protocol for protein precipitation using acetonitrile (ACN), a common and effective method for sample cleanup.[9]
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard to the sample.
-
Precipitation: Add 300-500 µL of cold acetonitrile (a 3:1 to 5:1 ratio of ACN to sample is common).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
dot
Caption: Overview of sample preparation workflows.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. scielo.br [scielo.br]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. agilent.com [agilent.com]
- 5. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Prednisolone-d8 Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prednisolone-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of this compound, particularly the issue of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a partially resolved or split peak for my this compound internal standard?
A1: Peak splitting or partial resolution with a deuterated internal standard like this compound can arise from several factors. A primary cause is the "isotope effect," where the presence of deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time compared to the unlabeled analyte (Prednisolone).[1] This can result in incomplete co-elution. Other potential causes include issues with the chromatographic column, such as a void at the column head or a blocked frit, or problems with the mobile phase composition.[2][3]
Q2: What are the most common endogenous compounds that can interfere with this compound analysis?
A2: The most common endogenous interferences are structurally similar steroids that may be present in biological matrices like plasma or urine. These include:
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Hydrocortisone (Cortisol): Differs from Prednisolone by only a single double bond and is a frequent source of co-elution challenges.[4]
-
Cortisone: The inactive metabolite of cortisol, also structurally similar.
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Prednisone: The prodrug of Prednisolone.
-
Metabolites of Prednisolone and other endogenous steroids.
These compounds can have similar retention times and, in some cases, produce fragment ions in mass spectrometry that may interfere with the detection of this compound.
Q3: Can the sample solvent affect the peak shape of this compound?
A3: Yes, the composition of the solvent used to dissolve and inject the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including splitting or fronting. It is generally recommended to use a sample solvent that is as weak as or weaker than the initial mobile phase conditions.
Q4: What is isotopic crosstalk and how can it affect my results with this compound?
A4: Isotopic crosstalk occurs when the mass spectrometer detects the isotopic signature of the unlabeled analyte (Prednisolone) in the mass channel of the deuterated internal standard (this compound), or vice versa. This can happen if the mass resolution of the instrument is insufficient to distinguish between the isotopic peaks. It can lead to inaccuracies in quantification. Using a high-resolution mass spectrometer can help mitigate this issue.
Troubleshooting Guide for Co-eluting Peaks with this compound
This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound.
Problem: Poor resolution between Prednisolone and this compound or between this compound and an endogenous interference.
Below is a troubleshooting workflow to address this common issue.
Data Presentation: Chromatographic Conditions for Separation of Prednisolone from Related Steroids
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Gemini C18 (150 x 4.6 mm, 3 µm)[4] | Quasar AQ (150 x 4.6 mm, 5 µm)[5] | LaChromUltra II C18 (250 x 3.0 mm, 1.9 µm)[6] |
| Mobile Phase A | Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v)[4] | Water with 0.1% Formic Acid[5] | Water |
| Mobile Phase B | Acetonitrile/Water (80:20 v/v)[4] | Acetonitrile[5] | Acetonitrile |
| Gradient | Gradient Elution[4] | Isocratic (20:80 A:B)[5] | Isocratic (60:40 A:B)[6] |
| Flow Rate | Not Specified | 1.0 mL/min[5] | 0.65 mL/min[6] |
| Column Temp. | Not Specified | 20 °C[5] | 40 °C[6] |
| Resolution (Rs) between Prednisolone and Hydrocortisone | 2.3[4] | Improved resolution over standard C18[5] | Baseline separation achieved[6] |
Experimental Protocols
Protocol 1: High-Resolution Separation of Prednisolone and Related Substances
This protocol is adapted from a validated method for the analysis of Prednisolone and its related substances, which can be a starting point for resolving co-elution with this compound.[4]
-
Chromatographic System:
-
HPLC or UHPLC system with a UV detector.
-
Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Column Temperature: Ambient or controlled at 25 °C.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: A mixture of acetonitrile, tetrahydrofuran, and water in a 15:10:75 (v/v/v) ratio.
-
Mobile Phase B: A mixture of acetonitrile and water in an 80:20 (v/v) ratio.
-
Gradient Program:
-
0-10 min: 100% A
-
10-15 min: Linearly ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 100% A and equilibrate.
-
-
-
Detection:
-
UV detection at 254 nm.
-
-
Sample Preparation:
-
Dissolve samples in the initial mobile phase composition (Mobile Phase A).
-
Protocol 2: Sample Preparation for Steroid Analysis from Plasma
This is a general protocol for the extraction of steroids from plasma, which can be adapted for use with this compound analysis.
-
Materials:
-
Plasma sample.
-
Internal standard solution (this compound in methanol).
-
Methyl tert-butyl ether (MTBE).
-
Reconstitution solvent (e.g., 50:50 methanol:water).
-
-
Procedure:
-
To 100 µL of plasma, add 25 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
-
Visualizations
Prednisolone Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of Prednisone and Prednisolone. Understanding these pathways can help in identifying potential metabolites that might interfere with the analysis.
Glucocorticoid Receptor Signaling Pathway
Prednisolone exerts its effects through the glucocorticoid receptor. This diagram shows a simplified overview of this signaling pathway.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phenomenex.com [phenomenex.com]
- 4. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pepolska.pl [pepolska.pl]
- 6. hitachi-hightech.com [hitachi-hightech.com]
Technical Support Center: Optimizing Prednisolone-d8 Ionization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Prednisolone-d8 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase composition for maximizing the ionization of this compound?
A1: The optimal mobile phase for this compound analysis typically consists of an aqueous component and an organic modifier, supplemented with an additive to enhance ionization. While the exact composition can vary depending on the specific LC-MS system, a common starting point is:
-
Aqueous Phase (A): Water with 0.1% formic acid or 5 mM ammonium formate.
-
Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium formate.
A gradient elution, starting with a lower percentage of the organic phase and gradually increasing, is generally used to achieve good chromatographic separation.
Q2: Which mobile phase additive provides the best signal enhancement for this compound?
A2: The choice of additive can significantly impact the ionization efficiency of steroids like this compound.
-
Formic Acid: Commonly used for positive ion mode ESI, as it promotes the formation of protonated molecules ([M+H]^+).
-
Ammonium Formate: Can improve peak shape and has been shown to provide better signal intensity compared to formic acid alone in some applications.[1][2]
-
Ammonium Fluoride: Acts as a potent ionization enhancer, particularly in negative ion mode, but can also be effective in positive ion mode.[3][4] It has been reported to increase signal intensity by up to 10 times for some steroids compared to mobile phases without additives or with formic acid.[3]
The selection of the best additive often requires empirical testing with your specific instrumentation and analytical conditions.
Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A3: Both acetonitrile and methanol are suitable organic modifiers for the analysis of steroids.
-
Acetonitrile: Generally exhibits a stronger elution strength, which can lead to shorter run times.[5] It is an aprotic solvent and may lead to better protonation efficiency in positive ion mode ESI compared to methanol.
-
Methanol: Is a protic solvent and can be a good alternative if selectivity issues are observed with acetonitrile. In some cases, methanol can provide different elution orders for closely related compounds.[6]
The choice between acetonitrile and methanol can influence chromatographic selectivity and ionization efficiency, so it is recommended to evaluate both during method development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Inefficient protonation or adduct formation. | • Optimize Mobile Phase Additive: If using formic acid, consider switching to or adding ammonium formate. For negative ion mode, or to explore significant signal enhancement in positive mode, evaluate ammonium fluoride. • Adjust Additive Concentration: The concentration of the additive can be optimized. For example, typical concentrations for formic acid are around 0.1%, while ammonium formate is often used in the 2-10 mM range. • Evaluate Organic Modifier: Test both acetonitrile and methanol to determine which provides better ionization efficiency for this compound on your system. |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase or inappropriate mobile phase pH. | • Incorporate a Buffer: Use ammonium formate to buffer the mobile phase, which can help mitigate secondary interactions. • Adjust pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For reversed-phase columns, operating within the recommended pH range is crucial for column longevity and consistent performance. |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting compounds from the sample matrix interfering with the ionization of this compound. | • Improve Chromatographic Separation: Modify the gradient profile to better separate this compound from interfering matrix components. • Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components prior to LC-MS analysis. |
| Inconsistent Retention Times | Changes in mobile phase composition or column equilibration issues. | • Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. • Proper Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A sufficient equilibration time is typically 5-10 column volumes. |
Data on Mobile Phase Additive Effects
The following table summarizes the relative impact of different mobile phase additives on the signal intensity of steroid compounds, which can be extrapolated to the analysis of this compound.
| Mobile Phase Additive | Ionization Mode | Relative Signal Enhancement | Reference |
| Formic Acid (0.1%) | Positive ESI | Baseline | |
| Ammonium Formate (5 mM) | Positive ESI | Can be >2x higher than formic acid alone | [1] |
| Ammonium Fluoride (0.2-0.5 mM) | Positive & Negative ESI | Up to 10x higher than no additive or formic acid | [3][7] |
Experimental Protocols
Protocol 1: General Purpose LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound and can be adapted as needed.
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a suitable choice.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor the appropriate precursor-to-product ion transition for this compound.
Protocol 2: High-Sensitivity Method Using Ammonium Fluoride
This protocol is adapted from methods developed for high-sensitivity steroid analysis and may provide enhanced signal for this compound.
-
LC Column: A C18 or similar reversed-phase column.
-
Mobile Phase:
-
A: Water + 0.5 mM Ammonium Fluoride
-
B: Methanol + 0.5 mM Ammonium Fluoride
-
-
Gradient Elution: Optimize the gradient based on your specific separation needs.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
MS Detection: ESI in either positive or negative ion mode.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between ammonium formate and ammonium fluoride in the analysis of stratum corneum lipids by reversed phase chromatography coupled with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 6. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
Technical Support Center: Prednisolone and Prednisolone-d8 LC Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Liquid Chromatography (LC) column for the analysis of Prednisolone and its deuterated internal standard, Prednisolone-d8. It includes troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column for Prednisolone analysis?
A1: The most common and recommended type of column for the analysis of Prednisolone and its related compounds is a Reversed-Phase (RP) C18 column .[1][2][3][4][5][6][7] C18 columns offer a good balance of hydrophobicity to retain and separate moderately non-polar compounds like steroids.
Q2: Will Prednisolone and this compound separate on the LC column?
A2: Generally, Prednisolone and its deuterated internal standard, this compound, are not expected to show significant chromatographic separation on a standard reversed-phase column. Their retention times should be nearly identical. Mass spectrometry is used to differentiate and quantify them based on their mass-to-charge ratio (m/z).
Q3: What are the key considerations when selecting a C18 column for Prednisolone analysis?
A3: When selecting a C18 column, consider the following parameters:
-
Particle Size: Smaller particle sizes (e.g., < 2 µm for UHPLC, 3-5 µm for HPLC) provide higher efficiency and better resolution.[8][9]
-
Column Dimensions: Standard analytical columns are typically 50-150 mm in length and 2.1-4.6 mm in internal diameter. Shorter columns offer faster analysis times, while longer columns provide better separation for complex mixtures.
-
Pore Size: A pore size of around 90-120 Å is generally suitable for small molecules like Prednisolone.[3][7]
-
Endcapping: To minimize peak tailing for polar analytes, it is advisable to use an end-capped C18 column.
Q4: Can other column chemistries be used for Prednisolone analysis?
A4: While C18 is the most prevalent, other reversed-phase chemistries like C8 or Phenyl-Hexyl can also be used.[5] For very specific separation challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored, although it is less common for this application.
Troubleshooting Guide
This guide addresses common issues encountered during the LC analysis of Prednisolone.
Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the stationary phase. | - Use a well-end-capped C18 column.- Add a small amount of acid (e.g., 0.1% formic acid) or a buffer to the mobile phase to suppress silanol activity.[10]- Ensure the mobile phase pH is appropriate for the analyte. |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Peak Fronting | Column overload. | - Reduce the injection volume or the sample concentration. |
| Poorly focused sample band at the column inlet. | - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. | |
| Split Peaks | Partially blocked column frit. | - Reverse-flush the column (follow manufacturer's instructions).- If the problem persists, replace the column.[11] |
| Column void or channel formation. | - Replace the column. |
Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Steps |
| Retention Time Drifting | Inadequate column equilibration. | - Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily.- Use a mobile phase degasser. | |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Below is a summary of typical experimental conditions for Prednisolone analysis using a C18 column.
| Parameter | Typical Conditions |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm)[8][12] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.5 mM Ammonium Fluoride[5][13] |
| Mobile Phase B | Acetonitrile or Methanol[6][9] |
| Gradient | A gradient from a lower to a higher percentage of organic solvent is common. |
| Flow Rate | 0.8 - 1.0 mL/min for a 4.6 mm ID column.[5][6] |
| Column Temperature | 30 - 40 °C[5][14] |
| Injection Volume | 5 - 20 µL[5][6] |
| Detection | UV at ~254 nm or Mass Spectrometry (MS)[6][8] |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate LC column for your Prednisolone analysis.
Caption: Workflow for LC column selection and method development for Prednisolone analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. halocolumns.com [halocolumns.com]
- 4. silicycle.com [silicycle.com]
- 5. phenomenex.com [phenomenex.com]
- 6. amecj.com [amecj.com]
- 7. USP Methods for the Analysis of Prednisolone with the Legacy L1 Column | SIELC Technologies [sielc.com]
- 8. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [repositori.upf.edu]
- 14. HPLC Analysis of Prednisolone (Secondary Pharma Standard) on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Analysis of Prednisolone-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Prednisolone-d8 during LC-MS/MS analysis.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry where precursor ions fragment in the ion source before entering the mass analyzer. This can lead to inaccurate quantification and misidentification of analytes. For this compound, common fragments may arise from the loss of water or other neutral losses from the deuterated steroid backbone.
Problem: High abundance of fragment ions and low abundance of the precursor ion for this compound in the mass spectrum.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| High Ion Source Temperature | Gradually decrease the ion source temperature in increments of 10-20°C. Start from the instrument's recommended setting and monitor the precursor and fragment ion intensities. | A lower temperature will reduce the thermal energy imparted to the ions, thereby minimizing fragmentation. Find the optimal temperature that maintains good desolvation and ion intensity without causing significant fragmentation.[1] |
| High Declustering Potential (DP) / Fragmentor Voltage | Systematically reduce the declustering potential or fragmentor voltage. Begin with a low value (e.g., 20 V) and gradually increase it while observing the signal intensities of the precursor and fragment ions. | Lowering these voltages reduces the kinetic energy of the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer, thus decreasing the likelihood of collisional activation and fragmentation.[1] |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase composition. Consider using methanol instead of acetonitrile as the organic modifier. Evaluate the effect of different additives such as formic acid (0.1%) or ammonium formate (5-10 mM). | The choice of solvent and additive can influence the ionization efficiency and the stability of the protonated molecule. For some compounds, methanol has been shown to reduce in-source fragmentation compared to acetonitrile.[2] |
| Dirty Ion Source | Clean the ion source components, including the sample cone, capillary, and skimmer, according to the manufacturer's instructions. | A contaminated ion source can lead to unstable spray and increased fragmentation. Regular maintenance is crucial for optimal performance.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: Based on published literature, a common MRM transition for this compound is:
-
Precursor Ion (Q1): m/z 369.2
-
Product Ion (Q3): m/z 169.1
It is important to note that optimal transitions and collision energies should be determined empirically on your specific instrument.
Q2: What is the main cause of in-source fragmentation?
A2: In-source fragmentation occurs when ions are accelerated by electric fields in the intermediate pressure region of the mass spectrometer, between the ion source and the mass analyzer. Collisions with gas molecules in this region can impart enough energy to cause the ions to fragment.[1]
Q3: How does the ion source temperature affect fragmentation?
A3: Higher ion source temperatures increase the internal energy of the ions, which can lead to thermal degradation and fragmentation. While a higher temperature can aid in desolvation and improve ionization efficiency, an excessively high temperature will promote fragmentation.
Q4: Can the mobile phase really make a difference in fragmentation?
A4: Yes, the mobile phase composition can significantly impact in-source fragmentation. The choice of organic solvent (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate) can affect the ionization process and the stability of the resulting ions. It is recommended to optimize the mobile phase to achieve a stable signal with minimal fragmentation.
Q5: Should I always aim for zero fragmentation?
A5: While the goal is to minimize in-source fragmentation to ensure accurate quantification of the precursor ion, some fragmentation in the collision cell (CID) is necessary for MRM experiments. The key is to control where the fragmentation occurs. Intentional fragmentation in the collision cell is essential for selective and sensitive quantification.
Experimental Protocols
Protocol 1: Systematic Optimization of Declustering Potential to Minimize In-Source Fragmentation
This protocol describes a systematic approach to determine the optimal declustering potential (DP) or fragmentor voltage for the analysis of this compound.
Methodology:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set the other ion source parameters (e.g., temperature, gas flows) to the instrument's recommended starting values.
-
Begin with a low DP/fragmentor voltage (e.g., 20 V).
-
Acquire the mass spectrum and record the intensities of the precursor ion (m/z 369.2 for this compound) and any significant fragment ions.
-
Increase the DP/fragmentor voltage in small increments (e.g., 5-10 V).
-
Repeat step 5 at each voltage setting.
-
Plot the intensities of the precursor and fragment ions as a function of the DP/fragmentor voltage.
-
Select the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
Data Presentation:
| Declustering Potential (V) | Precursor Ion (m/z 369.2) Intensity | Fragment Ion Intensity | % Fragmentation |
| 20 | |||
| 30 | |||
| 40 | |||
| 50 | |||
| 60 | |||
| 70 | |||
| 80 | |||
| 90 | |||
| 100 |
% Fragmentation = [Fragment Ion Intensity / (Precursor Ion Intensity + Fragment Ion Intensity)] x 100
Visualizations
Caption: Workflow for optimizing declustering potential.
Caption: In-source fragmentation of this compound.
References
Technical Support Center: Ensuring the Isotopic Purity of Prednisolone-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Prednisolone-d8. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is isotopic purity and why is it critical for this compound?
Isotopic purity refers to the percentage of a deuterated compound, such as this compound, that contains the desired number of deuterium atoms at the specified locations. It is a critical quality attribute because isotopic impurities, which are molecules with fewer or different distributions of deuterium atoms, can interfere with experimental results.[1][2] In quantitative bioanalysis using mass spectrometry, for instance, the presence of unlabeled prednisolone (d0) in the this compound internal standard can lead to an overestimation of the analyte concentration.
Q2: How can I determine the isotopic purity of my this compound sample?
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is particularly effective for resolving and quantifying the different isotopologues (molecules that differ only in their isotopic composition) of this compound.[4][5] By analyzing the mass spectrum, you can determine the relative abundance of this compound compared to its less-deuterated counterparts (d0 to d7).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used to assess isotopic purity. ¹H NMR can be used to quantify the residual protons at the deuterated positions, while ²H NMR directly detects the deuterium atoms.[6] ¹³C NMR can also be employed, as the deuterium substitution causes a characteristic upfield shift and splitting of the adjacent carbon signals.[6]
Q3: I'm observing a higher than expected amount of unlabeled prednisolone (d0) in my this compound sample. What could be the cause?
This issue can arise from two main sources:
-
Incomplete Deuteration During Synthesis: The chemical synthesis of this compound may not have gone to completion, resulting in a mixture of isotopologues.
-
Back-Exchange: Deuterium atoms at certain positions on the molecule can exchange with protons from the solvent or other sources. For steroids like prednisolone, protons in positions alpha to a carbonyl group can be susceptible to exchange, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the manufacturer's specified isotopic purity.
-
Control Your Experimental Conditions:
-
Solvent Choice: Use aprotic or deuterated solvents for sample preparation and analysis to minimize the source of protons for back-exchange.
-
pH Control: Maintain neutral pH conditions whenever possible.
-
Temperature: Avoid high temperatures during sample preparation and storage, as this can accelerate exchange reactions.
-
-
Investigate the Location of Isotopic Impurity: Use NMR to determine which positions have lost deuterium. This can provide clues about the mechanism of back-exchange.
Q4: My this compound internal standard is not co-eluting perfectly with the unlabeled prednisolone analyte in my LC-MS/MS assay. Why is this happening and how can I fix it?
This phenomenon, known as the "isotope effect," is not uncommon with deuterated internal standards. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and retention time on a chromatography column.[7]
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Gradient Adjustment: A shallower gradient may help to improve co-elution.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to find one that minimizes the separation.
-
-
Ensure Peak Integration is Correct: If complete co-elution cannot be achieved, ensure that the integration windows for both the analyte and the internal standard are appropriate and consistently applied across all samples.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound isotopic purity by mass spectrometry.
| Parameter | Description | Typical Value/Range |
| Mass of Prednisolone (d0) | Monoisotopic mass of the unlabeled compound. | ~360.19 g/mol |
| Mass of this compound | Monoisotopic mass of the fully deuterated compound. | ~368.24 g/mol |
| Isotopic Purity Specification | The minimum acceptable percentage of the d8 isotopologue. | >98% |
| d0 Impurity Limit | The maximum acceptable percentage of the unlabeled isotopologue. | <0.5% |
Key Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HR-MS
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water.
2. LC-MS/MS Method:
- LC System: A UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan from m/z 300-400 with a resolution of at least 60,000.
3. Data Analysis: a. Extract the ion chromatograms for the [M+H]⁺ ions of all prednisolone isotopologues (d0 to d8). b. Integrate the peak areas for each isotopologue. c. Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d8) / (Sum of Areas of d0 to d8) * 100
Protocol 2: Isotopic Purity Assessment by ¹H NMR
This protocol provides a method for determining the isotopic purity of this compound by quantifying the residual proton signals.
1. Sample Preparation: a. Accurately weigh approximately 5 mg of this compound and dissolve it in a deuterated solvent that does not have signals overlapping with the analyte (e.g., CDCl₃ or Acetone-d6). b. Add a known amount of an internal standard with a sharp, well-resolved singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition:
- Spectrometer: A 400 MHz or higher NMR spectrometer.
- Nucleus: ¹H.
- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 64 or more to ensure good signal-to-noise.
- Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 seconds) to ensure full relaxation of all protons for accurate integration.
3. Data Analysis: a. Integrate the area of the residual proton signals at the deuterated positions. b. Integrate the area of a non-deuterated proton signal on the prednisolone skeleton (e.g., a vinyl or methyl proton). c. Integrate the area of the internal standard signal. d. Calculate the percentage of deuteration at each position by comparing the relative integrals of the residual proton signals to the non-deuterated proton signal, normalized to the internal standard.
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting guide for addressing high d0 impurity in this compound.
References
- 1. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]
- 2. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [search.bvsalud.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of corticosteroids in human plasma by liquid chromatography-thermospray mass spectrometry using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Prednisolone-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prednisolone-d8 as an internal standard in the validation of analytical methods for the quantification of Prednisolone. We will delve into its performance characteristics in comparison to other alternatives, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] this compound, a deuterated analog of Prednisolone, is a prime example of such a standard. The rationale behind this preference lies in the near-identical physicochemical properties of the SIL internal standard to the analyte of interest.[2] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2]
This compound vs. Alternative Internal Standards: A Performance Comparison
While this compound is often the preferred choice, other compounds, such as structural analogs (e.g., 6α-methylprednisolone) or other unrelated compounds (e.g., Metformin, Acetanilide), have also been employed as internal standards in Prednisolone assays.[3][4][5] The following tables summarize the performance of analytical methods using this compound against methods employing alternative internal standards.
Table 1: Comparison of Method Performance Parameters
| Parameter | Method with this compound (SIL-IS) | Method with Structural Analog (e.g., 6α-methylprednisolone) | Method with Unrelated Compound (e.g., Metformin) |
| Matrix Effect Compensation | High (Co-elution and similar ionization behavior)[6] | Moderate to High (Similar structure may lead to comparable behavior) | Low to Moderate (Different physicochemical properties)[3] |
| Recovery Correction | Excellent (Near-identical extraction behavior) | Good (Similar solubility and partitioning)[4] | Variable (Depends on the specific compound and extraction method)[3] |
| Precision (CV%) | Typically <15%[7] | Typically <15%[4] | Can be acceptable, but may be more variable[3] |
| Accuracy (% Bias) | Typically within ±15%[7] | Typically within ±15%[4] | Can be acceptable, but may be more susceptible to systematic errors[3] |
Table 2: Quantitative Performance Data from Validated Methods
| Internal Standard | Analyte | Matrix | Method | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | Prednisolone | Urine | LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| 6α-methylprednisolone | Prednisolone | Perfusion Media | HPLC | 0-1000 | Not Specified | Intra-assay: 1.9-8.8, Inter-assay: 3.3-9.1 | >95.2 | [4] |
| Metformin | Prednisolone | Rat Plasma | RP-HPLC | 100-1600 | Not Specified | Not Specified | 72.2-77.6 | [3] |
| Acetanilide | Prednisone | Serum | HPLC | 10-500 | 98.7 | Intra-assay: 2.25, Inter-assay: 3.76 | Not Specified | [5] |
It is important to note that even with a SIL-IS like this compound, complete compensation for matrix effects is not always guaranteed, especially in samples with high concentrations of interfering components.[6] Studies have shown that in high specific gravity urine samples, marked matrix effects were observed that were not fully compensated for by this compound.[6]
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of an analytical method for Prednisolone.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add the internal standard solution (e.g., this compound).
-
Add a suitable buffer to adjust the pH (e.g., 0.2 M phosphate buffer).
-
For conjugated steroids, perform enzymatic hydrolysis (e.g., with β-glucuronidase).[6]
-
Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[3][6]
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column is commonly used.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[8][9]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Prednisolone and this compound are monitored for quantification.
Method Validation Parameters
The analytical method should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):[10][11]
-
Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. Liquid chromatographic analysis of prednisolone, prednisone and their 20-reduced metabolites in perfusion media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
- 9. synnovis.co.uk [synnovis.co.uk]
- 10. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Cross-Validation of Prednisolone Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Prednisolone in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comprehensive comparison of various bioanalytical methods for Prednisolone, with a focus on assays utilizing Prednisolone-d8 as an internal standard. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
This document summarizes quantitative performance data from several validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) methods. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in your laboratory.
Performance Comparison of Prednisolone Assays
The following table summarizes the key performance characteristics of different analytical methods for the quantification of Prednisolone. The use of a deuterated internal standard, such as Prednisone-d7 or a similar stable isotope-labeled standard, is a common practice to ensure high accuracy and precision.
| Method | Internal Standard | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) |
| LC-MS/MS | Prednisone-d7 | 2 - 2,000 ng/mL | 2 ng/mL | < 6% | ± 6% of nominal values |
| LC-MS/MS | Deuterated IS | Not Specified | 0.100 ng/mL | < 15% | ± 15% |
| LC-MS/MS | Deuterated IS | Not Specified | Not Specified | 4.5 - 10.1% | 95 - 108% |
| RP-HPLC | Metformin | 100 - 1600 ng/ml | Not Specified | Not Specified | Not Specified |
| RP-HPLC | Betamethasone | 7 - 1,002 µg/L | 7 µg/L | < 7.2% | < 7% of nominal values |
Experimental Protocols
A generalized experimental protocol for the quantification of Prednisolone in plasma using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is a synthesis of common practices from various validated methods.[1][2]
Sample Preparation: Protein Precipitation[2]
-
To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Add 10 µL of the internal standard working solution (e.g., this compound in 50% acetonitrile/water).
-
Vortex the mixture for 15 seconds to precipitate proteins.
-
Centrifuge the samples at 6,000 g for 20 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of 25% acetonitrile in water.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used. For example, a Zorbax-SB Phenyl, Rapid Resolution HT (2.1 x 100 mm) column.[3]
-
Mobile Phase: A gradient elution with two mobile phases is common.
-
Flow Rate: A typical flow rate is between 0.25 and 0.4 mL/min.[2]
-
Injection Volume: 12.5 µL.[2]
Tandem Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The MRM transitions for Prednisolone and its deuterated internal standard are monitored. For example:
-
Prednisolone: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of Prednisolone in the samples.[2]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Prednisolone, the following diagrams are provided.
Caption: Experimental workflow for Prednisolone quantification.
Caption: Simplified signaling pathway of Prednisolone.
References
A Comparative Guide to Internal Standards for Prednisolone Quantification
In the landscape of bioanalysis, the accuracy and reliability of quantitative assays are paramount. For researchers and drug development professionals working with the synthetic corticosteroid prednisolone, the choice of an appropriate internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of Prednisolone-d8, a deuterated stable isotope-labeled internal standard (SIL-IS), with other common types of internal standards, supported by experimental principles and data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization.[1] This minimizes the impact of experimental variability, such as matrix effects, leading to more accurate and precise quantification.[1] Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are widely considered the gold standard for LC-MS/MS assays.[1][2]
This compound falls into this category, offering a close surrogate for prednisolone in analytical runs. However, the choice of isotope and its position in the molecule can influence performance.
Performance Comparison of Internal Standard Types
The selection of an internal standard is a balance of performance, availability, and cost. Here, we compare three main types of internal standards for prednisolone analysis:
-
Deuterated Internal Standard (e.g., this compound): Structurally identical to the analyte, with deuterium (²H) atoms replacing hydrogen atoms.
-
¹³C-Labeled Internal Standard (e.g., Prednisolone-¹³C₃): Structurally identical to the analyte, with carbon-13 atoms replacing carbon-12 atoms.
-
Structural Analog Internal Standard (e.g., Dexamethasone): A molecule with a similar chemical structure and chromatographic behavior to the analyte but is not isotopically labeled.
The following table summarizes the key performance characteristics based on established principles of bioanalysis. Direct head-to-head comparative experimental data for all three types in a single study for prednisolone is limited in publicly available literature. The presented data is a composite based on typical performance expectations.
| Performance Parameter | This compound (Deuterated IS) | Prednisolone-¹³Cₓ (¹³C-Labeled IS) | Dexamethasone (Structural Analog IS) |
| Matrix Effect Compensation | Excellent | Superior | Good to Poor |
| Recovery Correction | Excellent | Superior | Good to Poor |
| Chromatographic Co-elution | Very Good (potential for slight shift) | Excellent | Good (resolution is necessary) |
| Risk of Isotopic Instability | Low (potential for H/D back-exchange) | Very Low | Not Applicable |
| Cross-talk/Interference | Low (if high isotopic purity) | Very Low | Low (if chromatographically resolved) |
| Cost | Moderate | High | Low |
| Commercial Availability | Readily Available | Less Common | Readily Available |
Table 1: Comparative Performance of Internal Standards for Prednisolone Analysis.
Experimental Insights and Methodologies
The choice of an internal standard directly impacts the robustness of an analytical method. Below are key experimental considerations and a representative protocol for the analysis of prednisolone using an internal standard.
Key Experimental Considerations:
-
Matrix Effects: A study investigating the performance of this compound in urine samples found that in samples with low specific gravity, matrix effects were negligible when using the deuterated standard.[3] However, in samples with high specific gravity, significant matrix effects were observed that were not fully compensated for by this compound, potentially leading to an overestimation of the prednisolone concentration.[3] This highlights the importance of thorough method validation in the specific biological matrix of interest.
-
Chromatographic Separation: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-labeled counterparts due to the isotopic effect.[4][5] While often negligible, this can be significant in high-resolution chromatography. ¹³C-labeled standards are less prone to this phenomenon and typically co-elute perfectly with the analyte.[6] When using a structural analog like dexamethasone, baseline chromatographic separation from prednisolone is essential to prevent isobaric interference.
-
Isotopic Stability: Deuterium atoms, particularly those on exchangeable sites (like hydroxyl or amine groups), can potentially exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[4] While this compound is designed to have deuterium labels on stable positions, the theoretical risk remains. ¹³C-labeled standards are not susceptible to this issue, making them inherently more stable.[6]
Representative Experimental Protocol for Prednisolone Analysis in a Biological Matrix:
This protocol outlines a general procedure for sample preparation and LC-MS/MS analysis of prednisolone using an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction): [3]
-
To 2.5 mL of the biological sample (e.g., urine), add a known concentration of the internal standard solution (e.g., this compound).
-
Add 1.5 mL of phosphate buffer (0.2 M) and 40 µL of β-glucuronidase enzyme.
-
Incubate the mixture at 50°C for 30 minutes to deconjugate prednisolone metabolites.
-
Adjust the pH to 9.6 with carbonate buffer.
-
Add 5 mL of tertiary-butyl methyl ether (TBME) and mix for 20 minutes for extraction.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of 10% methanol for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions: [3]
-
LC Column: Waters Acquity UPLC BEH C18 (100 mm x 1 mm, 1.7 µm)
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in 90% acetonitrile
-
Flow Rate: As per optimized method
-
Gradient: A suitable gradient to achieve separation of prednisolone from other matrix components.
-
Mass Spectrometer: AB Sciex Q-Trap® 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Prednisolone: e.g., m/z 361.2 > 343.0 and m/z 361.2 > 146.9
-
This compound: e.g., m/z 367.2 > 349.0 and m/z 367.2 > 149.9
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for a bioanalytical method using an internal standard and the logical decision-making process for selecting an appropriate internal standard.
References
Prednisolone Quantification: A Comparison of Accuracy and Precision Using Prednisolone-d8 as an Internal Standard
In the realm of bioanalytical chemistry, the accurate and precise quantification of therapeutic drugs is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. For the synthetic corticosteroid Prednisolone, a widely used anti-inflammatory and immunosuppressive agent, achieving reliable measurement in biological matrices is crucial. The stable isotope-labeled internal standard, Prednisolone-d8, has emerged as a gold standard for the quantification of Prednisolone by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of this compound as an internal standard, supported by experimental data and detailed methodologies.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is a powerful technique known as isotope dilution mass spectrometry. This method is widely accepted as the most accurate and specific for the estimation of small molecules in biological fluids. The key advantage lies in the physicochemical similarity between the analyte (Prednisolone) and its deuterated counterpart (this compound). They exhibit nearly identical chromatographic retention times and ionization efficiencies, yet are distinguishable by their mass-to-charge ratios (m/z) in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification.
Performance of this compound in Bioanalytical Methods
Numerous studies have validated the use of this compound for the quantification of Prednisolone in various biological matrices, consistently demonstrating high levels of accuracy and precision.
Accuracy and Precision Data
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. The following table summarizes the performance characteristics of LC-MS/MS methods utilizing this compound for Prednisolone quantification in human serum and plasma.
| Parameter | Concentration Range | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) | Reference |
| Serum | 62.5 - 750 µg/L | < 7% | < 7% | Not explicitly stated, but method validated | |
| Plasma | 15 - 250 ng/mL | 2.9 - 5.8% | 4.5 - 7.2% | 95 - 108% | |
| Plasma | 25 - 1500 ng/mL | 3.79 - 7.55% | 5.72 - 9.60% | 108.7% (at LLOQ) |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
These data highlight the excellent precision (low %CV) and accuracy of methods employing this compound. The consistency across different concentration ranges and laboratories underscores the robustness of this internal standard.
Comparison with Other Internal Standards
While this compound is the preferred internal standard, other compounds have been utilized for Prednisolone quantification. However, these alternatives often fall short in terms of their ability to compensate for analytical variability.
| Internal Standard | Advantages | Disadvantages | Rationale for this compound Superiority |
| Structural Analogs (e.g., Dexamethasone, Betamethasone) | Commercially available and cost-effective. | Different chromatographic retention times and ionization efficiencies compared to Prednisolone. Susceptible to differential matrix effects. | This compound co-elutes with Prednisolone, ensuring identical exposure to matrix interferences and ionization suppression/enhancement, leading to more accurate correction. |
| Other Deuterated Steroids (e.g., Cortisol-d4) | Can be used for simultaneous quantification of multiple steroids. | May not perfectly mimic the behavior of Prednisolone due to structural differences, albeit minor. | The deuterium labeling on the Prednisolone backbone in this compound provides the most analogous behavior, minimizing potential for analytical bias. |
| Non-Isotopic Internal Standards (e.g., Metformin) | Used in some HPLC-UV methods. | Significant differences in chemical properties, retention time, and ionization compared to Prednisolone. Cannot adequately correct for matrix effects in LC-MS/MS. | The fundamental principle of isotope dilution is absent, leading to lower accuracy and precision, especially in complex biological matrices. |
A study assessing matrix effects in urine samples demonstrated that even with a stable isotopically labeled internal standard like this compound, significant matrix effects can occur in samples with high specific gravity, potentially affecting quantification. This underscores the importance of thorough method validation for each specific biological matrix.
Experimental Protocols
The successful implementation of Prednisolone quantification using this compound relies on optimized experimental conditions. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add the internal standard solution (this compound).
-
Vortex the mixture for 3 minutes.
-
Add 0.2 mL of 1% hydrochloric acid to acidify the plasma.
-
Vortex again for 3-5 minutes.
-
Add an extracting solvent (e.g., ethyl acetate) and vortex for another 3-5 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Prednisolone: m/z 361.2 > 343.0 and m/z 361.2 > 146.9
-
This compound: m/z 367.2 > 349.0 and m/z 367.2 > 149.9
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Prednisolone.
Prednisolone-d8 in Bioanalytical Quantification: A Comparative Guide to Linearity and Detection Range
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a comparative analysis of Prednisolone-d8 as an internal standard for the quantification of prednisolone, a widely used synthetic corticosteroid. We will delve into its performance characteristics, specifically linearity and range of detection, and compare it with other commonly used internal standards. This objective comparison is supported by experimental data from various studies to aid researchers in making informed decisions for their analytical needs.
Performance Comparison of Internal Standards for Prednisolone Quantification
The selection of an internal standard is a critical step in developing robust bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should closely mimic the analyte's chemical and physical properties, including its extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with the analyte's signal. Isotopically labeled internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte.
Below is a summary of the linearity and detection range for prednisolone quantification using this compound and other alternative internal standards, collated from various bioanalytical method validation studies.
| Internal Standard | Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Prednisolone-d6 | Prednisolone | 2.0 - 1000 | 2.0 | > 0.99 | [1] |
| Prednisolone-d6 | Prednisolone | 0.98 - 1000 nmol/L (~0.35 - 360 ng/mL) | 0.98 nmol/L (~0.35 ng/mL) | Not Reported | [2] |
| Deuterated Prednisolone | Prednisolone | Linear up to 5000 µg/L (5000 ng/mL) | 30 µg/L (30 ng/mL) | Not Reported | [3] |
| Cortisol-d4 | Cortisol, Prednisolone | Not explicitly stated for Prednisolone | Not explicitly stated for Prednisolone | r = 0.99 (for Prednisolone vs. ID-MS) | [4] |
| Betamethasone | Prednisolone, Prednisone, Cortisol | Linear up to 1002 µg/L (1002 ng/mL) | 7 µg/L (7 ng/mL) | Not Reported | [5] |
| Metformin | Prednisolone | 100 - 1600 | 100 | > 0.999 | [6] |
| Acetanilide | Prednisone | 10 - 500 µg/L (10 - 500 ng/mL) | 5 µg/L (5 ng/mL) | 0.99993 | |
| Testosterone | Prednisolone and other glucocorticoids | 10 - 2000 | 10 | Not Reported |
Note: The table collates data from different studies, and direct comparison should be made with caution as experimental conditions vary. The ideal internal standard for a specific assay will depend on the matrix, the required sensitivity, and the availability of the standard.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined and validated experimental protocol. Below is a representative protocol for the quantification of prednisolone in human plasma using LC-MS/MS with an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Spiking: To 500 µL of plasma, add a known concentration of the internal standard (e.g., Prednisolone-d6) working solution.
-
Conditioning: Condition a solid-phase extraction cartridge (e.g., OASIS WCX) according to the manufacturer's instructions.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of steroids (e.g., Gemini C18, 150 × 4.6 mm, 5 µm)[1].
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., 0.5% acetic acid in water) in an isocratic or gradient elution mode[1].
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is generally employed.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL) is injected into the LC system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both prednisolone and the internal standard. For example, for prednisolone, transitions such as m/z 361.2 > 343.0 and 361.2 > 146.9 have been reported[3]. For a deuterated internal standard like prednisolone-d6, the transitions would be shifted accordingly (e.g., m/z 367.2 > 349.0 and 367.2 > 149.9)[3].
Mandatory Visualizations
To further elucidate the experimental process and the biological context of prednisolone, the following diagrams are provided.
Caption: Bioanalytical workflow for prednisolone quantification.
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of Prednisolone Using Prednisolone-d8: A Comparative Guide on Limits of Detection and Quantification
This guide provides a comprehensive overview of the analytical performance for the quantification of prednisolone using its deuterated internal standard, prednisolone-d8. It is intended for researchers, scientists, and drug development professionals who require sensitive and robust methods for bioanalytical studies. This document outlines the limits of detection (LOD) and quantification (LOQ) reported in various studies, presents a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, and includes a visual representation of the analytical workflow.
Data Presentation: Limit of Detection and Quantification
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of prednisolone using a deuterated internal standard, these limits can vary depending on the biological matrix, sample preparation technique, and the specific instrumentation used. The following table summarizes the performance of various LC-MS/MS methods.
| Analyte | Internal Standard | Matrix | LLOQ | LOD | Calibration Curve Range |
| Prednisolone | Prednisolone-d6 | Human Plasma | 2.0 ng/mL | Not Reported | 2.0–1000 ng/mL[1] |
| Unbound Prednisolone | Not Specified | Human Plasma Ultrafiltrate | 0.100 ng/mL | Not Reported | Not Specified[2] |
| Prednisolone | Deuterated Prednisolone | Human Serum | 30 µg/L (30 ng/mL) | Not Reported | Linear up to 5000 µg/L[3] |
| Prednisone | Imipramine & Ibuprofen | Rat Plasma | 1.0 ng/mL | Not Reported | 1–500 ng/mL[4][5] |
| Prednisolone | Not Specified | Serum | Not Reported | 5 µg/L | 10-500 µg/L[6] |
| Prednisolone | Metformin | Plasma | Not Reported | Not Reported | 100-1600 ng/mL[7] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection
Experimental Protocol: Quantification of Prednisolone in Human Plasma by LC-MS/MS
This protocol describes a typical method for the extraction and quantification of prednisolone from human plasma using this compound as an internal standard, followed by analysis with LC-MS/MS.
1. Materials and Reagents:
-
Prednisolone and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Phosphate buffer
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of prednisolone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the prednisolone stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard spiking solution.
-
Add 500 µL of phosphate buffer and vortex for 30 seconds.
-
3. Solid-Phase Extraction (SPE):
- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate prednisolone from endogenous interferences. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Prednisolone: e.g., m/z 361.2 -> 147.1
-
This compound: e.g., m/z 369.2 -> 152.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
5. Data Analysis:
-
Quantify prednisolone by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of prednisolone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of prednisolone.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of unbound prednisolone, prednisone, cortisol and cortisone in human plasma by ultrafiltration and direct injection into liquid chromatrography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 5. jopcr.com [jopcr.com]
- 6. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Analytical Methods for Prednisolone Quantification Utilizing Prednisolone-d8
This guide provides an objective comparison of various analytical methodologies for the quantification of prednisolone, with a specific focus on the use of Prednisolone-d8 as an internal standard. The data and protocols presented are compiled from a range of published studies to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance and experimental design.
Data Summary
The following tables summarize the performance characteristics of different analytical methods for prednisolone quantification. This compound is commonly employed as an internal standard in LC-MS/MS methods to correct for matrix effects and variations in sample processing.
Table 1: Comparison of LC-MS/MS Method Performance
| Parameter | Method 1 (Human Breast Milk & Plasma)[1] | Method 2 (Porcine Liver)[2] |
| Internal Standard | This compound | Not Specified |
| Linear Range | 1.80 - 541 ng/mL | Not Specified |
| LLOQ | 10 nmol/L | Not Specified |
| Precision (CV%) | <15% | < 7% (for concentrations above CCα) |
| Accuracy (Bias) | ±15% | Not Specified |
| Matrix | Human Breast Milk, Plasma | Porcine Liver |
Table 2: Comparison of HPLC Method Performance
| Parameter | Method 1 (Rat Plasma)[3] | Method 2 (Pharmaceuticals)[4] | Method 3 (Pharmaceuticals)[5] |
| Internal Standard | Metformin | Not Specified | Not Specified |
| Linear Range | 100 - 1600 ng/mL | 0.1 - 100 mg/L | 10 - 150 ppm |
| LOD | Not Specified | 0.029 mg/L | Not Specified |
| LOQ | Not Specified | 0.098 mg/L | Not Specified |
| Recovery (%) | 72.2 - 77.6% | > 95% | 99.69 - 101.23% |
| Precision (RSD%) | Not Specified | < 5% | < 2% |
| Matrix | Rat Plasma | Pharmaceutical Formulations | Solid Dosage Formulations |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of those used in the validation and application of methods for prednisolone quantification.
Method 1: LC-MS/MS for Prednisolone in Human Breast Milk and Plasma [1]
-
Sample Preparation: 40 µL of sample (breast milk or plasma) is subjected to protein precipitation by adding three volumes of acetonitrile containing this compound as the internal standard in a 96-well plate. After centrifugation, 60 µL of the supernatant is transferred to a new plate and diluted with 110 µL of water.
-
Chromatography: An Acquity BEH C18 column (2.1x50 mm, 1.7 µm) is used with a mobile phase gradient of 0.1% (v/v) formic acid in water (A) and acetonitrile (B). The flow rate is 0.7 mL/min, and the total run time is 3 minutes per sample.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization source in positive ion mode is used. Quantification is based on multiple reaction monitoring (MRM) of the transitions m/z 361.16 > 146.996 for prednisolone and m/z 369.33 > 124.92 for this compound.
-
Data Analysis: A linear regression model with 1/x² weighting is used to construct the calibration curve.
Method 2: RP-HPLC for Prednisolone in Rat Plasma [3]
-
Sample Preparation: To 1 mL of plasma, 0.0125 mL of 1 ppm prednisolone solution and 0.125 mL of 1 ppm internal standard (Metformin) are added. The mixture is vortexed, and 0.200 mL of 1% hydrochloric acid is added. After further vortexing, ethyl acetate is added for liquid-liquid extraction.
-
Chromatography: A Grace C18 column (250mm x 4.6ID, 5 micron) is used with a mobile phase of methanol:water (70:30) at a flow rate of 0.9 mL/min.
-
Detection: UV detection is performed at 238 nm.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship in method validation.
Caption: LC-MS/MS Experimental Workflow.
Caption: Method Validation Parameters.
References
- 1. Determination of prednisolone concentration in human breast milk and plasma of breastfed infants: study protocol of a Swedish multicentre low-intervention clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scicom.favv-afsca.be [scicom.favv-afsca.be]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. amecj.com [amecj.com]
- 5. rjwave.org [rjwave.org]
The Analytical Edge: Prednisolone-d8 versus Structural Analogs as Internal Standards in Mass Spectrometry
A deep dive into the comparative performance of stable isotope-labeled and structural analog internal standards for the accurate quantification of prednisolone, supported by experimental data and detailed protocols.
In the realm of bioanalysis, particularly in drug development and clinical research, the precise quantification of therapeutic agents is paramount. For corticosteroids like prednisolone, achieving accurate and reliable measurements in complex biological matrices such as plasma and urine presents a significant analytical challenge. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a universally accepted strategy to correct for variations in sample preparation and instrument response. The choice of this internal standard, however, is a critical decision that can profoundly impact the quality of the analytical data.
This guide provides an objective comparison between the use of a stable isotope-labeled internal standard (SIL-IS), specifically Prednisolone-d8, and structural analog internal standards (SA-IS) for the quantification of prednisolone. We will explore the theoretical advantages of each, present available experimental data, and provide detailed methodologies to inform researchers and scientists in their selection of the most appropriate internal standard for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). This compound is a deuterated form of prednisolone.
The fundamental advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest.[3] This chemical homology ensures that the SIL-IS and the analyte behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Consequently, any variations or losses of the analyte during the analytical process are mirrored by the SIL-IS, leading to a consistent analyte-to-IS response ratio and, therefore, more accurate and precise quantification.
Experimental Workflow for Prednisolone Quantification using this compound
The following diagram illustrates a typical workflow for the quantification of prednisolone in a biological matrix using this compound as an internal standard.
The Practical Alternative: Structural Analog Internal Standards (SA-IS)
While SIL-IS are ideal, they can be expensive and may not always be commercially available. In such cases, a structural analog internal standard (SA-IS) presents a viable alternative. An SA-IS is a compound that is chemically similar to the analyte but not isotopically labeled. For prednisolone, common structural analogs used as internal standards include other corticosteroids like budesonide, dexamethasone, or even testosterone.[4][5]
The key principle behind using an SA-IS is that its structural similarity will lead to comparable, though not identical, behavior to the analyte during the analytical process. The effectiveness of an SA-IS is highly dependent on how closely its chemical properties (e.g., polarity, pKa, ionization efficiency) match those of the analyte.
Logical Relationship in Internal Standard Selection
The choice between a SIL-IS and an SA-IS involves a trade-off between ideal performance and practical considerations. The following diagram illustrates the logical relationship in this selection process.
Performance Comparison: this compound vs. Structural Analogs
A key performance parameter for an internal standard is its ability to compensate for matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3]
This compound Performance:
A study investigating the use of this compound for prednisolone quantification in urine demonstrated that even a SIL-IS may not completely compensate for matrix effects, particularly in samples with high specific gravity (i.e., highly concentrated urine).[3] While in urine with low specific gravity, the ratio of prednisolone to this compound remained constant, indicating effective compensation for matrix effects, significant variations in this ratio were observed in high specific gravity urine.[3] This suggests that while this compound is highly effective, severe matrix effects can still pose a challenge.
Structural Analog Performance:
Studies utilizing structural analogs like budesonide or dexamethasone as internal standards for corticosteroid analysis report acceptable method validation data, including linearity, accuracy, and precision. However, it is a well-established principle in bioanalysis that a structural analog is less likely to perfectly mimic the behavior of the analyte compared to a SIL-IS.[3] Any differences in retention time, extraction recovery, or ionization efficiency between the analyte and the SA-IS can lead to inadequate compensation for matrix effects and introduce bias and imprecision into the results.
The following table summarizes the expected performance characteristics based on the available literature.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Budesonide) |
| Matrix Effect Compensation | High, but can be incomplete in severe cases.[3] | Variable, dependent on structural similarity and co-elution. |
| Accuracy | Generally high. | Can be compromised by differential matrix effects. |
| Precision | Generally high. | May be lower due to inconsistent matrix effect compensation. |
| Co-elution with Analyte | Nearly identical retention time. | Similar, but not identical, retention time. |
| Cost | Higher. | Lower. |
| Availability | Generally good from specialized suppliers. | Readily available. |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are summarized protocols from studies utilizing this compound and a structural analog internal standard.
Protocol 1: Prednisolone Quantification in Urine using this compound
This protocol is based on the study by Greer et al.[3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 2.5 mL of urine, add 1.5 mL of phosphate buffer (0.2 M) and 40 µL of β-glucuronidase.
-
Incubate at 50°C for 30 minutes.
-
Adjust pH to 9.6 with carbonate buffer.
-
Add 5 mL of tert-butyl methyl ether (TBME) and mix for 20 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of 10% methanol.
-
-
LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 1.0 mm, 1.7 µm)
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in 90% acetonitrile
-
MS System: AB Sciex Q-Trap 5500
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Protocol 2: Glucocorticoid Quantification in Plasma using a Structural Analog IS (Testosterone)
This protocol is adapted from a study on the simultaneous determination of six glucocorticoids, including prednisolone, in nude mice plasma.[5]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a known amount of the internal standard (testosterone).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: Acetonitrile
-
MS System: Triple quadrupole tandem mass spectrometer
-
Ionization: Positive electrospray ionization
-
Detection: Multiple Reaction Monitoring (MRM)
-
Conclusion
The choice between this compound and a structural analog as an internal standard for prednisolone quantification is a critical decision with significant implications for data quality.
-
This compound stands as the superior choice, offering the most effective compensation for analytical variability, particularly matrix effects. Its near-identical chemical nature to prednisolone ensures the highest possible accuracy and precision, making it the recommended internal standard for regulated bioanalysis and studies requiring the utmost data integrity.
-
Structural analog internal standards , such as budesonide or dexamethasone, provide a cost-effective and readily available alternative. However, their use necessitates a more rigorous and thorough method validation to ensure that any differences in chemical behavior between the analog and prednisolone do not compromise the accuracy and precision of the results. The potential for inadequate correction of matrix effects is a significant consideration when opting for a structural analog.
Ultimately, the selection of an internal standard should be guided by the specific requirements of the study, the availability of reagents, and a thorough understanding of the potential analytical challenges. For the most reliable and robust quantification of prednisolone, this compound is the unequivocally preferred internal standard.
References
- 1. ec.bioscientifica.com [ec.bioscientifica.com]
- 2. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. agilent.com [agilent.com]
- 5. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Internal Standard Use in Bioanalysis: A Comparative Guide to ICH and FDA Guidelines
For researchers, scientists, and drug development professionals, the judicious use of internal standards (IS) is a cornerstone of robust and reliable bioanalytical method validation. Adherence to regulatory guidelines is paramount for ensuring data integrity and facilitating drug approval. This guide provides a comparative overview of the key recommendations from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) regarding the use of internal standards.
The primary role of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1] By adding a known concentration of a compound with similar physicochemical properties to the analyte of interest to all samples, calibration standards, and quality controls, the IS helps to correct for losses during extraction, and variations in instrument response.[1][2] Both the ICH and FDA have established comprehensive guidelines to ensure the appropriate selection and monitoring of internal standards.
Key Recommendations: ICH vs. FDA
While the ICH M10 guideline aims to harmonize global bioanalytical method validation requirements, subtle differences in emphasis and specific recommendations exist when compared to the FDA's guidance documents.[3] The following table summarizes the core tenets of each regulatory body concerning internal standard use.
| Guideline Aspect | International Council for Harmonisation (ICH) M10 | U.S. Food and Drug Administration (FDA) |
| IS Selection | A suitable internal standard (IS) should be added to all samples. The absence of an IS requires justification.[4] A stable isotope-labeled (SIL) IS is preferred when available.[5] | The specific IS selected should have similar physicochemical properties to the analyte of interest.[6] |
| IS Concentration | The concentration of the IS should be consistent across all samples, calibration standards, and QCs. | The same amount of IS should be added to all samples.[6] |
| IS Response Monitoring | The IS responses of the study samples should be monitored to determine if there is systemic IS variability.[7] | IS response variability may impact the accuracy of analyte concentration measurements and should be investigated.[6][8] |
| IS Response Acceptance Criteria | Responses from interfering components should not be more than 5% of the IS response in the LLOQ sample.[4] | No specific numerical acceptance criteria for IS response variability are provided in the main guidance, but the Q&A document suggests approaches for investigation.[6] |
| Investigation of IS Variability | The Bioanalytical Report should identify any reanalyzed samples, the reason for reanalysis, and the justification for the accepted value.[4] | When IS responses for subject samples are consistently different from calibration standards and QCs, a subset of subject samples should be reanalyzed.[6] |
Experimental Protocols for Internal Standard Evaluation
To ensure the suitability of an internal standard, both regulatory bodies expect a thorough evaluation during method validation. The following protocols outline the key experiments.
Protocol 1: Internal Standard Selection and Specificity
Objective: To select an appropriate internal standard and assess its specificity.
Methodology:
-
Selection: Choose a compound with similar chromatographic and mass spectrometric behavior to the analyte. A stable isotope-labeled version of the analyte is the ideal choice.[5]
-
Specificity Assessment:
-
Analyze at least six different blank matrix lots, both with and without the internal standard.
-
The response of any interfering peaks at the retention time of the internal standard should be less than 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample.[4]
-
Protocol 2: Evaluation of Internal Standard Response Variability
Objective: To monitor and assess the consistency of the internal standard response across an analytical run.
Methodology:
-
Data Collection: During the analysis of a validation or study sample run, record the peak area response of the internal standard for every injected sample (blanks, calibration standards, QCs, and unknown samples).
-
Data Analysis:
-
Plot the IS response versus injection order.
-
Visually inspect the plot for any trends, drifts, or abrupt changes in the IS response.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) of the IS responses for the calibration standards and QCs.
-
-
Acceptance and Investigation:
-
While no strict acceptance criteria for %CV are universally defined, significant variability should trigger an investigation.
-
According to the FDA, if the IS responses in subject samples are consistently different from those in calibration standards and QCs, a subset of the subject samples should be reanalyzed to confirm the initial results.[6]
-
Visualizing the Workflow
To further clarify the processes involved in internal standard selection and evaluation, the following diagrams illustrate the recommended workflows.
Caption: Decision workflow for selecting a suitable internal standard.
Caption: Workflow for evaluating internal standard response variability.
References
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. moh.gov.bw [moh.gov.bw]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. database.ich.org [database.ich.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. fda.gov [fda.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Prednisolone-d8
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Prednisolone-d8, a deuterated analog of the corticosteroid Prednisolone. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound, like its parent compound Prednisolone, should be handled with care. Safety data sheets indicate that Prednisolone is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] It is also toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary concern.
Key Hazards:
-
Human Health: Harmful if ingested, potential reproductive toxicity.[1][2]
-
Environmental: Toxic to aquatic organisms with long-term consequences.[2]
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity - Oral 4 | [1][2] |
| Suspected of damaging fertility or the unborn child | Toxic to Reproduction 1B/2 | [1][2] |
| Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | [2] |
Procedural Steps for Proper Disposal
The disposal of this compound must comply with local, state, and federal regulations for pharmaceutical waste.[3][4] As a precautionary measure, it should be treated as hazardous pharmaceutical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Any unused this compound, contaminated materials (e.g., gloves, wipes, vials), and spill residues must be considered hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste. Use a designated and clearly labeled hazardous waste container.[5]
Step 2: Containerization
-
Select the Correct Container: Use a black container labeled "Hazardous Waste Pharmaceuticals" for the disposal of this compound waste.[6] This container should be leak-proof and have a secure lid.
-
Labeling: Ensure the container is clearly labeled with the contents, including the name "this compound" and the associated hazard symbols.
Step 3: On-site Storage
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.[5] The storage area should be cool, dry, and well-ventilated.[7]
-
Prevent Spills: Ensure the container is kept closed when not in use to prevent spills and accidental exposure.[5]
Step 4: Off-site Disposal
-
Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable medical or pharmaceutical waste disposal company.[8]
-
Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with institutional and regulatory requirements.[9]
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[6][9] This can lead to the contamination of water systems.[2]
-
DO NOT dispose of this compound in the regular trash.[10]
-
DO NOT incinerate unless using a licensed hazardous waste incineration facility.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. anentawaste.com [anentawaste.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. fishersci.com [fishersci.com]
- 8. Medical Waste Management Program [cdph.ca.gov]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. fda.gov [fda.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Prednisolone-d8
For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Prednisolone-d8
This document provides crucial safety and operational guidance for all laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental contamination. This compound, a deuterated analog of the potent corticosteroid Prednisolone, requires stringent handling procedures due to its pharmacological activity. The primary hazards include potential reproductive toxicity and organ damage through prolonged or repeated exposure.
Personal Protective Equipment (PPE) and Engineering Controls
The safe handling of this compound necessitates a multi-layered approach, combining appropriate personal protective equipment with robust engineering controls to minimize exposure.
Engineering Controls are the primary means of exposure control.
-
For handling powders (weighing, aliquoting): Use of a certified chemical fume hood, a ventilated balance enclosure, or a glove box is mandatory. These systems provide containment and prevent the inhalation of airborne particles.
-
For handling solutions: A chemical fume hood is required to protect against splashes and aerosol generation.
Personal Protective Equipment (PPE) is a critical secondary barrier.
A comprehensive PPE regimen must be followed at all times when handling this compound in any form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double gloving allows for safe removal of the outer glove in case of contamination. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities. |
| Body Protection | Disposable lab coat with long sleeves and elastic cuffs | Prevents contamination of personal clothing. Elastic cuffs provide a snug fit around gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders outside of a containment system or when there is a risk of aerosolization. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol outlines the standard operating procedure for the safe handling of this compound, from preparation to immediate post-handling procedures.
Experimental Protocol for Safe Handling:
-
Area Designation: Clearly demarcate the area where this compound will be handled. Ensure it is within a designated containment system.
-
PPE Donning: Before entering the designated area, correctly don all required personal protective equipment as specified in the table above.
-
Equipment Preparation: Place all necessary equipment (e.g., balance, spatulas, vials, solvents) inside the containment unit before introducing the compound.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh paper or in a suitable container within the ventilated enclosure.
-
Dissolution: Add the appropriate solvent to the powder in a closed or capped container to prevent aerosolization.
-
Transfer: Use a pipette or syringe to transfer the solution as needed for your experiment.
-
Decontamination: Following the procedure, decontaminate all surfaces and equipment that came into contact with this compound. Use a suitable decontamination solution (see Disposal Plan).
-
Waste Disposal: Dispose of all contaminated materials, including gloves, lab coats, and consumables, in a designated hazardous waste container.
-
PPE Doffing: Remove PPE in the designated area, starting with the outer gloves, followed by the lab coat, and then the inner gloves. Avoid touching the outside of contaminated items.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Quantitative Data Summary
The following table summarizes key quantitative data for Prednisolone. While specific data for this compound is not available, the data for the parent compound should be used as a conservative measure.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 50 µg/m³ (8-hour Time-Weighted Average for Prednisolone acetate) | Covetrus North America SDS |
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh papers, pipette tips, vials) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Decontamination of Surfaces and Equipment:
For routine cleaning of contaminated surfaces and non-disposable equipment:
-
Prepare a decontamination solution. A 1:10 dilution of household bleach (sodium hypochlorite) followed by a rinse with 70% ethanol or sterile water is a common and effective method.
-
Wipe the contaminated area with the bleach solution, ensuring a contact time of at least 10-15 minutes.
-
Rinse the area with 70% ethanol or water to remove the bleach residue, which can be corrosive.
-
For spills, absorb the material with an inert absorbent, then decontaminate the area as described above.
Final Disposal:
All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
